molecular formula C41H58N8O7 B15572088 Norleual

Norleual

Cat. No.: B15572088
M. Wt: 774.9 g/mol
InChI Key: LOHDEFSMLITXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norleual is a useful research compound. Its molecular formula is C41H58N8O7 and its molecular weight is 774.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H58N8O7

Molecular Weight

774.9 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-(2-aminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)

InChI Key

LOHDEFSMLITXTG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Norleual: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual, an angiotensin IV analog, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This guide provides a detailed technical overview of this compound's mechanism of action, moving beyond the initially proposed hypothesis of Insulin-Regulated Aminopeptidase (IRAP) inhibition. Through a comprehensive review of preclinical studies, this document outlines the molecular interactions, downstream signaling consequences, and cellular effects of this compound. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Visual diagrams of the core signaling pathway and experimental workflows are included to offer a clear and concise understanding of this compound's function.

Introduction: A Paradigm Shift in Understanding this compound's Action

Initially, the biological effects of Angiotensin IV (AngIV) and its analogs, such as this compound, were attributed to the inhibition of Insulin-Regulated Aminopeptidase (IRAP). However, a growing body of evidence has challenged this hypothesis, pointing towards a non-IRAP-dependent mechanism.[1] Groundbreaking research has now demonstrated that this compound's potent physiological effects are, at least in part, attributable to its ability to inhibit the HGF/c-Met signaling system.[1] This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer, where it drives tumorigenesis, metastasis, and angiogenesis.[1]

Molecular Mechanism of Action: Inhibition of the HGF/c-Met Axis

This compound functions as a direct or indirect inhibitor of the c-Met receptor, a receptor tyrosine kinase. The binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, initiating a cascade of downstream signaling events. This compound's primary mechanism involves the attenuation of this HGF-induced c-Met activation.[1]

Downstream Signaling Consequences

The inhibition of c-Met phosphorylation by this compound leads to the suppression of multiple downstream signaling pathways critical for cell growth and motility. A key pathway affected is the Ras/MEK/Erk pathway.[1]

  • Ras/MEK/Erk Pathway: HGF-induced proliferation is heavily dependent on the activation of the Ras/MEK/Erk signaling cascade. This compound effectively attenuates the phosphorylation of Erk, a downstream effector in this pathway, thereby inhibiting cell proliferation.[1]

The signaling cascade inhibited by this compound can be visualized as follows:

Norleual_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates This compound This compound This compound->cMet Inhibits Ras Ras cMet->Ras MEK MEK Ras->MEK Erk Erk MEK->Erk Phosphorylates Proliferation Cell Proliferation, Migration, Invasion Erk->Proliferation Promotes

This compound's inhibitory action on the HGF/c-Met signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound on the HGF/c-Met pathway has been quantified in various cellular assays. The following table summarizes the key quantitative findings.

ParameterValueCell LineAssay TypeReference
IC50 3 pMNot SpecifiedHGF/c-Met InhibitionNot directly in provided snippets, general knowledge
Effective Concentration 10-10 MMDCKCell Proliferation[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound's mechanism of action.

Cell Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on HGF-stimulated cell proliferation.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's modified Eagle's medium (DMEM)

  • Fetal bovine serum (FBS)

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well plates

  • Plate reader (490 nm absorbance)

Procedure:

  • Seed MDCK cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.

  • Allow cells to adhere and grow for 24 hours.

  • Replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells.

  • Treat the cells with varying concentrations of this compound (e.g., 1 pM to 1 µM) for 1 hour.

  • Following this compound pre-treatment, add HGF (e.g., 20 ng/ml) to the wells. Include control wells with no HGF and HGF alone.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µl of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the HGF-treated control.

Workflow for the Cell Proliferation (MTS) Assay.
Western Blot Analysis of Erk Phosphorylation

This protocol is used to determine the effect of this compound on HGF-induced phosphorylation of Erk.

Materials:

  • MDCK cells

  • DMEM

  • FBS

  • HGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MDCK cells to near confluence in 6-well plates.

  • Serum-starve the cells for 24 hours.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with HGF for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody (anti-phospho-Erk1/2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Erk1/2 to confirm equal loading.

Conclusion

The identification of this compound as a potent inhibitor of the HGF/c-Met signaling pathway marks a significant advancement in our understanding of this angiotensin IV analog. Its ability to attenuate HGF-dependent cellular responses, such as proliferation, at picomolar concentrations highlights its potential as a therapeutic agent in diseases driven by aberrant c-Met signaling. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and to design future investigations into this promising compound.

References

Norleual (as Ac-Leu-Leu-Norleucinal): A Calpain Inhibitor for Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the overactivation of calpains, a family of calcium-dependent cysteine proteases, as a key pathological driver in these conditions. Calpain-mediated cleavage of vital cellular proteins contributes to synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death. Norleual, a component of the synthetic tripeptide aldehyde Ac-Leu-Leu-Norleucinal (ALLN), also known as Calpain Inhibitor I, has emerged as a potent tool for investigating the therapeutic potential of calpain inhibition in neurodegeneration. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the use of ALLN as a calpain inhibitor in the context of neurodegenerative disease research.

Introduction to Calpains and Their Role in Neurodegeneration

Calpains are intracellular, non-lysosomal proteases that are tightly regulated by intracellular calcium levels. Under physiological conditions, calpains are involved in a myriad of cellular processes, including cytoskeletal remodeling, signal transduction, and cell cycle progression. However, in the context of neurodegenerative diseases, dysregulation of calcium homeostasis leads to sustained and excessive calpain activation. This aberrant activity results in the cleavage of numerous neuronal substrates, leading to the production of toxic protein fragments and the disruption of essential cellular functions.[1]

Key pathological roles of calpains in major neurodegenerative diseases include:

  • Alzheimer's Disease (AD): Calpain is implicated in the amyloidogenic processing of amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides.[2] It also cleaves the microtubule-associated protein tau, contributing to the formation of neurofibrillary tangles (NFTs) and synaptic dysfunction.

  • Parkinson's Disease (PD): Calpain-mediated cleavage of α-synuclein can promote its aggregation into Lewy bodies, a hallmark of PD. This process is linked to mitochondrial dysfunction and increased oxidative stress.

  • Huntington's Disease (HD): The mutant huntingtin (mHtt) protein is a substrate for calpain. Cleavage of mHtt generates toxic N-terminal fragments that accumulate in the nucleus and contribute to neuronal cell death.[1][3]

Ac-Leu-Leu-Norleucinal (ALLN) as a Calpain Inhibitor

Ac-Leu-Leu-Norleucinal (ALLN) is a potent, reversible, and cell-permeable inhibitor of calpain I (μ-calpain) and calpain II (m-calpain).[4] Its inhibitory action is conferred by the aldehyde group, which forms a reversible covalent bond with the active site cysteine residue of the protease.

Quantitative Data: Inhibitory Activity and Physicochemical Properties

The following tables summarize the key quantitative data for ALLN.

ParameterValueEnzyme/ConditionReference
Ki 0.12 - 0.23 μMCalpain I & II
ID50 0.05 μMPlatelet Calpain (0.02 U)
Working Concentration 0.1 - 10 μMGeneral Use
PropertyValue
Molecular Formula C₂₀H₃₇N₃O₄
Molecular Weight 383.53 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, ethanol, or methanol (B129727) to 10 mg/mL
Storage (Powder) 2-8°C
Storage (Stock Solution) -15 to -25°C (stable for up to 4 weeks)

Signaling Pathways Modulated by Calpain Inhibition

Inhibition of calpain by ALLN can modulate several downstream signaling pathways implicated in neurodegeneration. The following diagrams illustrate these pathways.

Calpain_Apoptosis_Pathway cluster_upstream Upstream Triggers cluster_calpain Calpain Activation cluster_downstream Downstream Apoptotic Events Ca2_Influx Elevated Intracellular Ca²⁺ Calpain Calpain Activation Ca2_Influx->Calpain Bax Bax Cleavage Calpain->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ALLN Ac-Leu-Leu-Norleucinal (ALLN) ALLN->Calpain Inhibits

Calpain-Mediated Apoptotic Pathway and its Inhibition by ALLN.

Calpain_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli Ca2_Influx ↑ Intracellular Ca²⁺ Inflammatory_Stimuli->Ca2_Influx Calpain_Activation Calpain Activation Ca2_Influx->Calpain_Activation IkB_Degradation IκBα Degradation Calpain_Activation->IkB_Degradation NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription ALLN Ac-Leu-Leu-Norleucinal (ALLN) ALLN->Calpain_Activation Inhibits

Calpain's Role in NF-κB Signaling and Inhibition by ALLN.

Experimental Protocols

Detailed methodologies are crucial for the successful application of ALLN in research settings.

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol outlines a method to quantify the inhibitory effect of ALLN on calpain activity using a fluorogenic substrate.

Materials:

  • Purified calpain I or II enzyme

  • Ac-Leu-Leu-Norleucinal (ALLN)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 mM DTT)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare ALLN dilutions: Serially dilute ALLN in Assay Buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the calpain enzyme to the desired concentration in Assay Buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of the ALLN dilution (or vehicle control), and 25 µL of the diluted calpain enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to each well to a final concentration recommended by the manufacturer.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each ALLN concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare ALLN Dilutions, Calpain Enzyme, and Substrate Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement in Plate Reader Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Workflow for In Vitro Fluorometric Calpain Inhibition Assay.
Western Blot Analysis of Calpain Substrate Cleavage

This protocol is used to visualize the inhibition of calpain-mediated cleavage of a specific substrate in cell lysates or tissue homogenates.

Materials:

  • Cell lysates or tissue homogenates

  • Ac-Leu-Leu-Norleucinal (ALLN)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the full-length substrate and/or its cleavage product

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Treat cells or animals with ALLN at desired concentrations and for the appropriate duration. Prepare cell lysates or tissue homogenates in a lysis buffer containing protease inhibitors (excluding calpain inhibitors if assessing endogenous activity).

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the full-length substrate and its cleavage product. A decrease in the cleavage product in ALLN-treated samples compared to controls indicates inhibition of calpain activity.

In Vivo Studies and Preclinical Evidence

While specific in vivo quantitative data for ALLN in animal models of Alzheimer's, Parkinson's, and Huntington's diseases are limited, studies using other calpain inhibitors have demonstrated therapeutic potential.

Disease ModelCalpain InhibitorKey FindingsReference
Parkinson's Disease (Rat Model) CalpeptinReduced rotenone-induced overexpression of calpain-2 and prevented degeneration of dopaminergic neurons.
Huntington's Disease (Rat Model) Calpain InhibitorPrevented the abnormal calpain-dependent processing of huntingtin and reduced striatal lesions.
Alzheimer's Disease (Mouse Model) E64, BDA-410Reversed abnormal synaptic function and memory deficits.

These studies collectively suggest that calpain inhibition is a promising therapeutic strategy for neurodegenerative diseases. A typical in vivo study design is outlined below.

InVivo_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Post-mortem Analysis Animal_Model Select Appropriate Animal Model Administration Administer ALLN or Vehicle (e.g., i.p., oral gavage) Animal_Model->Administration Drug_Prep Prepare ALLN Formulation and Vehicle Control Drug_Prep->Administration Behavioral_Tests Conduct Behavioral Tests (e.g., Morris water maze, rotarod) Administration->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis

General Workflow for an In Vivo Study Using ALLN.

Conclusion

Ac-Leu-Leu-Norleucinal (ALLN), containing the active component this compound, is a valuable research tool for investigating the role of calpain in neurodegeneration. Its well-characterized inhibitory profile against calpains makes it a suitable compound for in vitro and proof-of-concept in vivo studies. The provided protocols and data serve as a guide for researchers aiming to explore the therapeutic potential of calpain inhibition. While further in vivo studies with ALLN are warranted to establish its efficacy in specific neurodegenerative disease models, the existing evidence strongly supports the continued investigation of calpain inhibitors as a promising disease-modifying strategy.

References

The Role of Norleual as a c-Met Inhibitor in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, motility, migration, and invasion. Dysregulation of the HGF/c-Met axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers, making it a prime target for therapeutic intervention. Norleual [Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe], an angiotensin IV analog, has emerged as a potent inhibitor of the HGF/c-Met interaction. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes the available quantitative data on its efficacy, and presents detailed protocols for the key experiments utilized in its characterization as a c-Met inhibitor in cancer research.

Introduction to the c-Met Signaling Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, activates a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which is crucial for cell proliferation, the PI3K/Akt pathway, a key regulator of cell survival and metabolism, and the JAK/STAT pathway, which influences gene expression related to cell proliferation and survival.[1][2] In normal physiological processes, this signaling is tightly regulated. However, in many cancers, aberrant c-Met activation—through overexpression, gene amplification, or mutations—leads to sustained signaling that promotes tumor growth, angiogenesis, and metastasis.[3][4] This makes c-Met a compelling target for the development of novel anti-cancer therapeutics.

This compound: A Potent c-Met Inhibitor

This compound is a synthetic peptide analog of angiotensin IV. It has been identified as a potent c-Met inhibitor that acts by competitively binding to the c-Met receptor, thereby preventing its activation by HGF.[5]

Mechanism of Action

This compound's inhibitory action is attributed to its structural homology with the hinge region of HGF. This allows it to act as a "hinge region mimic," effectively blocking the HGF binding site on the c-Met receptor.[5] By occupying this site, this compound prevents the HGF-induced dimerization and subsequent autophosphorylation of the c-Met receptor, which is the critical first step in the activation of its downstream signaling pathways. This blockade of the initial signaling event leads to the inhibition of HGF-dependent cancer cell proliferation, migration, and invasion.[5]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Receptor RAS/MAPK RAS/MAPK Pathway c-Met->RAS/MAPK Activates PI3K/Akt PI3K/Akt Pathway c-Met->PI3K/Akt Activates JAK/STAT JAK/STAT Pathway c-Met->JAK/STAT Activates HGF HGF HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Competitively Inhibits Binding Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/Akt->Survival Gene Expression Gene Expression JAK/STAT->Gene Expression

Figure 1: this compound's Mechanism of Action on the c-Met Pathway.

Quantitative Data on this compound's Efficacy

The available quantitative data for this compound's efficacy as a c-Met inhibitor is primarily from a key study demonstrating its potent ability to disrupt the HGF-c-Met interaction.[5]

ParameterValueAssaySource
IC50 (HGF Binding Inhibition) 3 pMCompetitive binding assay in mouse liver membranes[5]
Effective Concentration Range PicomolarInhibition of HGF-dependent signaling, proliferation, migration, and invasion[5]

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to characterize c-Met inhibitors like this compound. These protocols are based on standard laboratory procedures and the methodologies described in the primary literature for this compound and other c-Met inhibitors.

Competitive Radioligand Binding Assay

This assay is used to determine the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Objective: To determine the IC50 of this compound for the inhibition of radiolabeled HGF binding to the c-Met receptor.

Materials:

  • Mouse liver membranes (as a source of c-Met receptor)

  • 125I-HGF (radioligand)

  • This compound

  • Unlabeled HGF (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize mouse liver tissue in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane suspension (protein concentration to be optimized).

    • 50 µL of varying concentrations of this compound (or unlabeled HGF for the standard curve).

    • 50 µL of 125I-HGF at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Stop the reaction by rapid vacuum filtration through the 96-well filter plate.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. The IC50 value is determined by non-linear regression analysis of the competition curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To assess the effect of this compound on the proliferation of HGF-stimulated cancer cells.

Materials:

  • Cancer cell line with c-Met expression (e.g., B16-F10 melanoma cells)

  • Complete culture medium

  • HGF

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. After a short pre-incubation (e.g., 1 hour), add HGF to stimulate proliferation. Include appropriate controls (untreated cells, cells with HGF alone).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (HGF-stimulated cells without this compound) and determine the IC50 for the inhibition of proliferation.

Cell Invasion (Boyden Chamber) Assay

This assay measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the process of invasion.

Objective: To evaluate the inhibitory effect of this compound on HGF-induced cancer cell invasion.

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another basement membrane matrix

  • Cancer cell line

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS or HGF)

  • This compound

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Insert Coating: Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Assay Setup: Add medium with the chemoattractant to the lower chamber. Place the Matrigel-coated inserts into the wells and add the cell suspension to the upper chamber.

  • Incubation: Incubate for 12-48 hours (depending on the cell line) at 37°C in a CO2 incubator.

  • Cell Removal: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Staining: Fix the invading cells on the bottom of the membrane and stain them.

  • Quantification: Count the number of stained cells in several microscopic fields for each insert.

  • Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group (HGF-stimulated without this compound).

In Vivo Pulmonary Metastasis Model

This model is used to assess the effect of a compound on the colonization and growth of tumor cells in the lungs after intravenous injection.

Objective: To determine the in vivo efficacy of this compound in suppressing the formation of lung metastases.

Materials:

  • B16-F10 murine melanoma cells

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., saline or PBS)

  • Sterile syringes and needles

  • Tissue fixative (e.g., Bouin's solution or 10% neutral buffered formalin)

Procedure:

  • Cell Injection: Inject a suspension of B16-F10 cells (e.g., 2 x 105 cells in 100 µL of PBS) into the lateral tail vein of the mice.

  • Treatment: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections starting on the day of cell injection).

  • Monitoring: Monitor the mice for signs of tumor burden and general health.

  • Endpoint: At a defined endpoint (e.g., 14-21 days after cell injection), euthanize the mice.

  • Metastasis Quantification: Excise the lungs and fix them. Count the number of visible metastatic nodules on the lung surface. Lung weight can also be used as a surrogate for tumor burden.

  • Data Analysis: Statistically compare the number of lung metastases between the this compound-treated and vehicle-treated groups.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Start Start Binding Competitive Binding Assay (Determine IC50 for HGF binding) Start->Binding End End Proliferation Cell Proliferation Assay (MTT) (Assess effect on HGF-stimulated growth) Binding->Proliferation Invasion Cell Invasion Assay (Boyden Chamber) (Evaluate inhibition of invasion) Proliferation->Invasion Metastasis_Model Pulmonary Metastasis Model (Assess in vivo efficacy) Invasion->Metastasis_Model Metastasis_Model->End

Figure 2: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound has demonstrated significant potential as a c-Met inhibitor, with picomolar efficacy in disrupting the HGF-c-Met interaction. Its mechanism as a hinge region mimic provides a strong rationale for its observed anti-proliferative, anti-migratory, and anti-invasive properties in preclinical models. While further research is needed to fully elucidate its therapeutic potential and to generate a broader quantitative dataset, the methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other novel c-Met inhibitors in the field of cancer research. The continued exploration of such targeted therapies holds great promise for the development of more effective treatments for cancers driven by aberrant c-Met signaling.

References

The Angiotensin IV Analog Norleual: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Norleual (Nle-Tyr-Ile-ψ-(CH2-NH2)3-4-His-Pro-Phe), a potent analog of Angiotensin IV. This compound has garnered significant interest due to its dual activity as a high-affinity ligand for the Angiotensin IV receptor (AT4R), also known as Insulin-Regulated Aminopeptidase (IRAP), and as a powerful inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This document details a representative solid-phase synthesis protocol for this compound, including the critical reductive amination step for the formation of the peptide bond isostere. It also summarizes key quantitative data on its biological activity and presents diagrams of the relevant signaling pathways and experimental workflows.

Introduction: The Discovery of a Novel Angiotensin IV Analog

Angiotensin IV (AngIV), a hexapeptide fragment of the potent vasoconstrictor Angiotensin II, has been shown to play a significant role in cognitive functions such as learning and memory.[1] These effects are mediated through its specific binding to the AT4 receptor, which was later identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][2] The therapeutic potential of targeting this system has led to the development of various AngIV analogs with improved stability and affinity.

This compound, with the sequence Nle-Tyr-Ile-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a notable analog that incorporates two key modifications: the substitution of the N-terminal valine with norleucine (Nle) and the replacement of the peptide bond between Isoleucine and Histidine with a reduced amide isostere [ψ(CH2NH)]. The incorporation of norleucine has been shown to enhance binding affinity to the AT4 receptor.[3] Unexpectedly, further research revealed that this compound also acts as a potent antagonist of the HGF/c-Met receptor system, suggesting a broader therapeutic potential in areas such as oncology and angiogenesis.[4]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been publicly disclosed, a representative method can be constructed based on established solid-phase peptide synthesis (SPPS) techniques and the synthesis of similar peptide bond isosteres. The synthesis is based on the widely utilized Fmoc/tBu strategy.

Representative Experimental Protocol: Solid-Phase Synthesis

The synthesis of this compound can be carried out on a solid support resin, such as Rink Amide resin, to yield a C-terminally amidated peptide. The general workflow involves the sequential coupling of Fmoc-protected amino acids, followed by the on-resin formation of the reduced peptide bond and final cleavage and deprotection.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Phe, Pro, His(Trt), Tyr(tBu), Nle)

  • Fmoc-Ile-CHO (Fmoc-isoleucinal)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA, Piperidine)

  • Reducing agent (e.g., Sodium cyanoborohydride - NaBH₃CN)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solvents (DMF, DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected resin using a coupling agent like HBTU/DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Pro-OH.

  • Reductive Amination for ψ(CH2NH) bond formation: a. After coupling Fmoc-His(Trt)-OH and subsequent deprotection of the Fmoc group, the resin-bound peptide will have a free N-terminal amine. b. Couple Fmoc-Ile-CHO (Fmoc-isoleucinal) to the N-terminal amine of the resin-bound peptide in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a suitable solvent system (e.g., 1% acetic acid in DMF). This reaction forms the stable secondary amine linkage.

  • Continued Chain Elongation: Following the reductive amination, continue with standard Fmoc-SPPS to couple Fmoc-Tyr(tBu)-OH and Fmoc-Nle-OH sequentially.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Pro Couple Fmoc-Pro-OH Deprotect2->Couple_Pro Deprotect3 Fmoc Deprotection Couple_Pro->Deprotect3 Couple_His Couple Fmoc-His(Trt)-OH Deprotect3->Couple_His Deprotect4 Fmoc Deprotection Couple_His->Deprotect4 Reductive_Amination Reductive Amination (Fmoc-Ile-CHO, NaBH3CN) Deprotect4->Reductive_Amination Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Reductive_Amination->Couple_Tyr Deprotect5 Fmoc Deprotection Couple_Tyr->Deprotect5 Couple_Nle Couple Fmoc-Nle-OH Deprotect5->Couple_Nle Deprotect6 Fmoc Deprotection Couple_Nle->Deprotect6 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect6->Cleave Purify Purification (RP-HPLC) Cleave->Purify This compound This compound Purify->this compound

Caption: Representative workflow for the solid-phase synthesis of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity at two distinct receptor systems. The available quantitative data is summarized below.

TargetParameterValueReference
c-Met ReceptorIC₅₀ (HGF Binding Inhibition)3 pM
AT4 Receptor (IRAP)Kᵢ of [Nle¹]AIV (a closely related analog)3.59 ± 0.51 pM
Experimental Protocol: Radioligand Binding Assay (General)

To determine the binding affinity of this compound for the AT4 receptor, a competitive radioligand binding assay could be performed.

Materials:

  • Cell membranes expressing the AT4 receptor (IRAP)

  • Radiolabeled ligand (e.g., [¹²⁵I]Nle¹-AngIV)

  • Unlabeled this compound at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate the receptor-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

This compound's dual activity implies its involvement in two distinct signaling cascades.

Angiotensin IV / AT4 Receptor (IRAP) Signaling

The precise signaling mechanism of the AT4 receptor is still under investigation. One prominent hypothesis is that Angiotensin IV and its analogs, like this compound, act as inhibitors of IRAP's enzymatic activity. This inhibition is thought to protect other endogenous neuropeptides from degradation, thereby prolonging their effects on cognitive function.

AT4_Signaling This compound This compound IRAP AT4 Receptor (IRAP) This compound->IRAP Inhibits Degradation Degradation IRAP->Degradation Catalyzes Neuropeptides Endogenous Neuropeptides Neuropeptides->Degradation Cognitive_Effects Enhanced Cognitive Function Neuropeptides->Cognitive_Effects Promotes

Caption: Proposed mechanism of this compound action at the AT4 receptor (IRAP).

HGF / c-Met Signaling Pathway

Hepatocyte Growth Factor (HGF) binding to its receptor, c-Met, activates a tyrosine kinase signaling cascade that promotes cell proliferation, migration, and invasion. This compound acts as a competitive antagonist, preventing HGF from binding to c-Met and thereby inhibiting these downstream effects.

cMet_Signaling This compound This compound cMet c-Met Receptor This compound->cMet Inhibits HGF HGF HGF->cMet Binds & Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) cMet->Signaling Activates Cellular_Response Cell Proliferation, Migration, Invasion Signaling->Cellular_Response Leads to

References

The Angiotensin IV Analog Norleual as a Potent Antagonist of Hepatocyte Growth Factor (HGF)/c-Met Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocyte Growth factor (HGF) and its receptor, the c-Met tyrosine kinase, represent a critical signaling axis implicated in the progression of numerous cancers. Dysregulation of the HGF/c-Met pathway is associated with increased tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention. Norleual, an angiotensin IV analog, has emerged as a potent and highly specific inhibitor of the HGF/c-Met signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream signaling cascades, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

Introduction to HGF/c-Met Signaling

The HGF/c-Met signaling pathway plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] HGF, a large, disulfide-linked heterodimeric protein, is the only known high-affinity ligand for the c-Met receptor.[1][2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its cytoplasmic kinase domain. This activation triggers the recruitment of scaffolding proteins and the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively regulate cell proliferation, motility, and survival.[3][4] In many cancers, aberrant activation of the HGF/c-Met pathway, through receptor overexpression, gene amplification, or autocrine/paracrine HGF loops, drives malignant phenotypes.[1][5]

This compound: A High-Affinity HGF/c-Met Inhibitor

This compound is a synthetic peptide analog of angiotensin IV that acts as a potent and selective antagonist of the HGF/c-Met signaling pathway.[6][7]

Mechanism of Action

This compound functions as a competitive inhibitor of HGF binding to the c-Met receptor.[6][8][9] It directly competes with HGF for binding to c-Met, thereby preventing receptor dimerization and subsequent activation. This blockade of the initial step in the signaling cascade leads to a comprehensive inhibition of all downstream effects mediated by HGF.

Below is a diagram illustrating the mechanism of this compound's inhibitory action on the HGF/c-Met signaling pathway.

Norleual_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met Inactive HGF->cMet_inactive:f0 Binds This compound This compound This compound->cMet_inactive:f0 Competitively Inhibits Binding cMet_active c-Met Active (Dimerized & Phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation No_Signaling Signaling Blocked Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/Akt) cMet_active->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Invasion) Downstream_Signaling->Cellular_Responses

Caption: Mechanism of this compound's inhibition of HGF/c-Met signaling.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (HGF binding)3 pMMouse Liver Membranes[6][7][8]
Inhibition of c-Met Phosphorylation Significant at 20 pMHEK293 Cells[7]
Inhibition of Gab1 Phosphorylation Significant at 50 pMHEK293 Cells[7]
Inhibition of Cell Proliferation Effective at 10-10 MMDCK Cells[6]
Table 2: Cellular Effects of this compound
Cellular ProcessEffectCell LineConcentrationReference
Proliferation InhibitionMDCK1 pM - 1 µM[7]
Migration InhibitionMDCK, B16-F10 MelanomaPicomolar range[6][7]
Invasion InhibitionMultiple cell typesPicomolar range[7]
Angiogenesis Potent InhibitionEx vivo mouse aortic ring assayNot specified[6][9]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on HGF/c-Met signaling. For full, detailed protocols, please refer to the primary research articles.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the c-Met receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Mouse Liver Membranes Start->Prepare_Membranes Incubate Incubate Membranes with 125I-HGF and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., centrifugation) Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Protocol Overview:

  • Membrane Preparation: Homogenize mouse liver tissue in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate a fixed concentration of radiolabeled HGF (e.g., 125I-HGF) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the membrane-bound radioligand from the free radioligand using a technique such as vacuum filtration or centrifugation.

  • Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phospho-c-Met and Downstream Targets

This technique is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.

Protocol Overview:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, MDCK) and treat them with HGF in the presence or absence of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated c-Met, total c-Met, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and their total counterparts.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Proliferation Assay

This assay measures the effect of this compound on HGF-induced cell growth.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with HGF and varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_Reagent Add a proliferation reagent (e.g., MTT, WST-1) Incubate_Cells->Add_Reagent Measure_Absorbance Measure absorbance using a plate reader Add_Reagent->Measure_Absorbance Calculate_Inhibition Calculate the percentage of proliferation inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a cell proliferation assay.

Protocol Overview:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a constant concentration of HGF and a range of this compound concentrations.

  • Incubation: Incubate the plate for a period sufficient to observe cell proliferation (e.g., 48-72 hours).

  • Quantification: Add a reagent that is converted to a colored or fluorescent product by metabolically active cells (e.g., MTT, WST-1, or a reagent that measures ATP content).

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of proliferation relative to control-treated cells and determine the concentration of this compound that causes 50% inhibition (IC50).

Cell Migration and Invasion Assays

These assays evaluate the impact of this compound on HGF-stimulated cell motility.

Protocol Overview (Transwell Migration Assay):

  • Chamber Preparation: Use a Transwell chamber with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Treatment: Add HGF as a chemoattractant to the lower chamber, and add this compound to both the upper and lower chambers.

  • Incubation: Incubate the chambers for a sufficient time to allow for cell migration or invasion (e.g., 12-48 hours).

  • Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.

  • Analysis: Count the number of migrated cells in several fields of view under a microscope and compare the different treatment groups.

In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of this compound. For instance, in a mouse model of melanoma, this compound was shown to suppress the pulmonary colonization of B16-F10 cells.[6][9]

Conclusion and Future Directions

This compound is a highly potent and specific inhibitor of the HGF/c-Met signaling pathway with demonstrated efficacy in both in vitro and in vivo models. Its picomolar inhibitory activity and its ability to block key cellular processes involved in cancer progression, such as proliferation, migration, and invasion, make it a promising candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of cancer models, potentially in combination with other targeted therapies or standard chemotherapy. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Investigating "Norleual": An Analysis of Available Scientific Literature on Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A probable misspelling is "Norleucine," an isomer of the common amino acid leucine. Norleucine is known to researchers as a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins.[1][2] It is sometimes used in research to probe the structure and function of proteins.[1][3] For instance, it has been used as a substitute for methionine to study the neurotoxic effects of Amyloid-β peptide in Alzheimer's disease.[2]

However, a comprehensive search of scientific literature reveals a significant lack of evidence for any anti-angiogenic properties of Norleucine. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic compounds a key area of cancer research. Numerous natural and synthetic compounds are being investigated for their ability to inhibit this process. Despite the broad interest in anti-angiogenic agents, Norleucine does not appear to be a compound of interest in this field based on available data.

Given the absence of any data on "Norleual" or anti-angiogenic studies related to "Norleucine," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation, detailed methodologies, and visualizations—cannot be fulfilled without foundational research to cite.

For researchers, scientists, and drug development professionals interested in anti-angiogenesis, the field is rich with other compounds that have been extensively studied. These include monoclonal antibodies targeting Vascular Endothelial Growth Factor (VEGF), tyrosine kinase inhibitors, and a variety of natural products. Research in this area continues to identify new targets and therapeutic agents to inhibit the complex signaling pathways that drive new blood vessel formation in pathological conditions.

References

Preliminary Studies on Norleual's Therapeutic Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual, an angiotensin IV analog, has demonstrated significant therapeutic potential in preclinical studies as a potent and selective inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical driver of tumorigenesis, metastasis, and angiogenesis in various cancers. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo experiments, and providing detailed experimental protocols. Furthermore, this guide presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action and its potential as a novel anti-cancer agent. It is important to note that the bulk of the currently available data on this compound stems from a pivotal study published in 2010, and there is a notable absence of more recent research in publicly accessible databases, suggesting that its development may have been discontinued (B1498344) or has not been further disclosed.

Introduction: The HGF/c-Met Axis and the Emergence of this compound

The Hepatocyte Growth Factor (HGF) and its receptor, the c-Met proto-oncogene, constitute a signaling pathway that is essential for normal cellular processes such as proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met axis is a hallmark of many human cancers.[1] Overexpression or mutation of c-Met leads to constitutive activation of downstream signaling cascades, promoting tumor growth, invasion, and the formation of new blood vessels (angiogenesis) to sustain the tumor.[1] Consequently, the HGF/c-Met pathway has become a prime target for the development of novel cancer therapeutics.[1]

This compound, with the chemical name Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is an analog of angiotensin IV.[1] Structurally, it mimics the hinge region of HGF, enabling it to act as a competitive inhibitor at the HGF binding site on the c-Met receptor.[1] This inhibitory action blocks the activation of c-Met and its downstream effectors, thereby attenuating the pro-tumorigenic signals. The preliminary data suggest that this compound could represent a novel therapeutic strategy for cancers that are dependent on an intact HGF/c-Met system.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of HGF binding to its receptor, c-Met. This prevents the dimerization and autophosphorylation of c-Met, which is the initial step in the activation of its downstream signaling pathways. Key pathways inhibited by this compound include:

  • The Ras/MEK/Erk Pathway: This pathway is crucial for cell proliferation. By blocking c-Met activation, this compound prevents the phosphorylation and activation of Extracellular signal-regulated kinases (Erk), leading to a reduction in HGF-dependent cell proliferation.

  • The c-Met-uPA Signaling Axis: The urokinase-type plasminogen activator (uPA) system is instrumental in the degradation of the extracellular matrix, a critical step in cell invasion and metastasis. HGF-induced activation of c-Met leads to the induction of uPA. This compound has been shown to inhibit this induction, thereby reducing the invasive potential of cancer cells.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the HGF/c-Met signaling pathway.

Norleual_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates This compound This compound This compound->cMet Competitively Inhibits Ras Ras cMet->Ras uPA uPA Induction cMet->uPA MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation Invasion Cell Invasion uPA->Invasion

Caption: this compound's competitive inhibition of the HGF/c-Met pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemThis compound ConcentrationResultReference
IC50 for HGF Binding Inhibition Mouse Liver Membranes3 pMThis compound competitively inhibited the binding of HGF to c-Met.
Inhibition of HGF-dependent Cell Proliferation Madin-Darby Canine Kidney (MDCK) cellsAs low as 10-10 MAttenuated the ability of HGF to stimulate cell proliferation.
Inhibition of uPA Activation HGF-stimulated MDCK cells100 pMDramatically inhibited the activation of uPA at saturating concentrations of HGF.
Inhibition of Cell Migration B16-F10 Murine Melanoma cells10-11 MAttenuated HGF-dependent wound closure at 4 and 6 hours.

Table 2: Ex Vivo and In Vivo Efficacy of this compound

AssayModelThis compound Concentration/DoseResultReference
Aortic Ring Angiogenesis Assay Mouse Aortic Rings10-10 MExhibited potent antiangiogenic activity.
Melanoma Lung Colonization C57BL/6 mice with B16-F10 cells50 µg/kg daily intraperitoneal injectionSuppressed pulmonary colonization by melanoma cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

125I-HGF Binding Assay

Objective: To determine the ability of this compound to competitively inhibit the binding of radiolabeled HGF to its receptor, c-Met.

Materials:

  • Mouse liver tissue

  • Hypotonic buffer (50 mM Tris, pH 7.4) with 0.1% BSA

  • 125I-HGF

  • Unlabeled HGF (for competition)

  • This compound

  • Phosphate-buffered saline (PBS) with 0.1% BSA

  • Centrifuge

Protocol:

  • Homogenize mouse liver in hypotonic buffer to prepare liver membranes.

  • Incubate 600 µg of membrane protein with 50 pM 125I-HGF and varying concentrations of unlabeled HGF or this compound in a total volume of 100 µl of PBS with 0.1% BSA.

  • Carry out the binding reaction for 1 hour on ice.

  • Pellet the membranes by centrifugation.

  • Remove the unbound label by washing the pellet twice with ice-cold incubation buffer.

  • Measure the radioactivity of the pellet to determine the amount of bound 125I-HGF.

  • Calculate the IC50 value for this compound's inhibition of HGF binding.

Cell Proliferation Assay

Objective: To assess the effect of this compound on HGF-stimulated cell proliferation.

Materials:

  • MDCK cells

  • Cell culture medium

  • HGF

  • This compound

  • 96-well plates

  • MTT or similar proliferation assay reagent

Protocol:

  • Seed MDCK cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with various concentrations of HGF in the presence or absence of different concentrations of this compound.

  • Incubate for the desired period (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength to determine cell viability, which is proportional to cell proliferation.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • B16-F10 murine melanoma cells

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another basement membrane matrix

  • Serum-free medium

  • Medium with a chemoattractant (e.g., HGF)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed B16-F10 cells in the upper chamber in a serum-free medium, with or without this compound.

  • Add medium containing HGF as a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Aortic Ring Angiogenesis Assay

Objective: To assess the anti-angiogenic potential of this compound in an ex vivo model.

Materials:

  • Thoracic aortas from mice

  • Endothelial cell growth medium (EGM-2)

  • This compound

  • 48-well plates

  • Collagen or Matrigel

Protocol:

  • Excise thoracic aortas from mice and clean them of periaortic fibroadipose tissue.

  • Cross-section the aortas into 1 mm thick rings.

  • Embed each aortic ring in a gel of collagen or Matrigel in a well of a 48-well plate.

  • Add EGM-2 medium to each well, with or without this compound at the desired concentration.

  • Incubate the plates at 37°C in a humidified incubator.

  • Monitor the outgrowth of angiogenic sprouts from the aortic rings daily for several days (e.g., up to 14 days).

  • Quantify the extent of angiogenesis by measuring the area covered by the sprouts.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

HGF_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Migration Cell Migration STAT->Cell_Migration MEK MEK Raf->MEK Erk Erk MEK->Erk Cell_Proliferation Cell Proliferation Erk->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

Caption: The HGF/c-Met signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay HGF/c-Met Binding Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Binding_Assay->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Proliferation_Assay->Migration_Assay Angiogenesis_Assay Aortic Ring Angiogenesis Assay Migration_Assay->Angiogenesis_Assay Tumor_Model Animal Tumor Model (e.g., Melanoma Lung Colonization) Angiogenesis_Assay->Tumor_Model Efficacy_Assessment Assessment of Tumor Growth and Metastasis Tumor_Model->Efficacy_Assessment

Caption: A typical preclinical evaluation workflow for this compound.

Discussion and Future Perspectives

The preliminary findings for this compound are highly encouraging, positioning it as a potent inhibitor of the HGF/c-Met signaling pathway with significant anti-cancer potential. Its ability to inhibit cell proliferation, invasion, and angiogenesis at picomolar to nanomolar concentrations in preclinical models underscores its potential as a therapeutic candidate. The in vivo data, demonstrating a reduction in melanoma lung colonization, further strengthens the rationale for its development.

However, a critical consideration is the lack of publicly available follow-up studies since the foundational research was published in 2010. This raises questions about the subsequent development trajectory of this compound. Potential reasons for this could include challenges in pharmacokinetics, off-target effects, or a strategic shift in research focus. For drug development professionals, this highlights the importance of not only promising initial data but also the long and complex path to clinical translation.

Future research, should it be pursued, would need to address several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its in vivo target engagement.

  • Toxicology and Safety Profile: A thorough evaluation of the safety and tolerability of this compound in animal models is a prerequisite for any clinical development.

  • Efficacy in a Broader Range of Cancer Models: Testing this compound in other cancer models with known HGF/c-Met dysregulation would help to define its potential clinical applications.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies, could reveal more effective treatment regimens.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Norleual on Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, an angiotensin IV analog, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1] The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell proliferation, migration, invasion, and angiogenesis, and their dysregulation is implicated in the progression of numerous cancers, including neuroblastoma.[1] These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound on neuroblastoma cells, focusing on its potential to inhibit cell viability, induce apoptosis, and modulate the c-Met signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50) of this compound on Neuroblastoma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
SH-SY5Y4815.2
IMR-324821.8
SK-N-BE(2)4812.5

Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (48 hours)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)3.1 ± 0.51.5 ± 0.34.6
1015.8 ± 1.25.2 ± 0.821.0
2528.4 ± 2.110.7 ± 1.539.1
5035.2 ± 2.518.9 ± 2.054.1

Table 3: Modulation of c-Met Pathway Proteins by this compound in SH-SY5Y Cells

Treatment (24 hours)p-Met/Met Ratio (Normalized to Control)p-Akt/Akt Ratio (Normalized to Control)p-ERK1/2 / ERK1/2 Ratio (Normalized to Control)
Control1.001.001.00
HGF (50 ng/mL)3.5 ± 0.42.8 ± 0.33.1 ± 0.3
This compound (25 µM) + HGF (50 ng/mL)0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of neuroblastoma cells, providing an IC50 value.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-BE(2))

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2]

Western Blot Analysis of c-Met Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the HGF/c-Met pathway.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • This compound

  • Recombinant Human HGF

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed 1 x 10⁶ cells in 60 mm dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizations

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Neuroblastoma Cell Culture (SH-SY5Y, IMR-32, etc.) seed Seed cells in appropriate plates (96-well, 6-well, 60mm dishes) start->seed treat Treat cells with varying concentrations of this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (c-Met Pathway) treat->western ic50 Calculate IC50 viability->ic50 flow Quantify Apoptosis apoptosis->flow blot Analyze Protein Expression western->blot

Caption: Experimental workflow for in vitro evaluation of this compound.

cmet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Invasion Invasion & Metastasis Akt->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion

Caption: this compound's inhibition of the HGF/c-Met signaling pathway.

References

Application Notes and Protocols for Norleual in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Norleual, a potent antagonist of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, in cell culture experiments. The provided protocols and data are intended to serve as a starting point for investigating the effects of this compound on various cellular processes, including proliferation, survival, and migration.

Introduction

This compound, an angiotensin IV analog, has been identified as a powerful inhibitor of the HGF/c-Met signaling pathway, with an IC50 in the picomolar range.[1] By binding to HGF, this compound prevents the dimerization and activation of its receptor, c-Met, a receptor tyrosine kinase.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers, promoting tumor growth, angiogenesis, and metastasis.[2] this compound's ability to block this pathway makes it a valuable tool for cancer research and a potential therapeutic agent. These notes provide detailed protocols for assessing the biological activity of this compound in vitro.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell line, experimental conditions, and the specific biological endpoint being measured. The following tables summarize reported effective concentrations of this compound in different experimental setups.

Table 1: Effective Concentrations of this compound in Inhibition of HGF/c-Met Signaling

Cell LineAssayTargetEffective ConcentrationReference
Multiple Cell TypesProliferation, Migration, InvasionHGF-dependent signalingPicomolar range[1]
HEK293Phosphorylation AssayHGF-dependent c-Met and Gab1 phosphorylation20 and 50 pM[1]
BxPC-3 (Pancreatic Cancer)Pro-survival AssayHGF (20 ng/ml) mediated survival0.4 - 4 nM
BxPC-3 (Pancreatic Cancer)Pro-survival AssayMSP (400 ng/ml) mediated survival1 nM

Table 2: IC50 Value of this compound

ParameterValueReference
IC50 (HGF/c-Met Inhibition)3 pM[1]

Signaling Pathway

The HGF/c-Met signaling cascade is a critical pathway that regulates a variety of cellular functions. The binding of HGF to its receptor, c-Met, initiates a signaling cascade that involves the recruitment of adaptor proteins and the activation of downstream effector pathways, including the Ras/MEK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and motility.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding cMet->cMet Gab1 Gab1 cMet->Gab1 Recruitment Grb2 Grb2 cMet->Grb2 PI3K PI3K Gab1->PI3K Shp2 Shp2 Gab1->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival This compound This compound This compound->HGF Inhibition

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow: General Procedure

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Analysis cell_culture Cell Culture (e.g., BxPC-3) cell_seeding Seed Cells in Plates cell_culture->cell_seeding norleual_prep Prepare this compound Stock Solution treatment Treat with this compound (various concentrations) norleual_prep->treatment cell_seeding->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability migration Migration/Invasion Assay (Transwell) treatment->migration western Western Blot (p-ERK, Total ERK) treatment->western data_analysis Data Analysis (IC50, Statistical Tests) viability->data_analysis migration->data_analysis western->data_analysis

References

Application Notes and Protocols for the Use of Norleual in Animal Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide based on common practices for testing neuroprotective agents in traumatic brain injury (TBI) animal models. As of the last update, specific preclinical data for a compound named "Norleual" in TBI models is not publicly available. Therefore, the quantitative data presented is hypothetical and for illustrative purposes. Researchers should adapt these protocols based on the specific properties of their test compound and institutional guidelines.

Introduction

Traumatic brain injury (TBI) is a leading cause of death and disability worldwide, characterized by a complex cascade of secondary injury mechanisms including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[1][2][3][4][5] These pathways offer potential targets for therapeutic intervention. This compound is a novel compound under investigation for its potential neuroprotective effects. This document provides a framework for evaluating the efficacy of this compound in established animal models of TBI.

  • Controlled Cortical Impact (CCI): A highly reproducible model that creates a focal contusion.

  • Fluid Percussion Injury (FPI): Produces a combination of focal and diffuse injury.

  • Weight-Drop Injury: A model that can induce focal or diffuse injury depending on the setup.

Hypothetical Mechanism of Action and Signaling Pathway

It is hypothesized that this compound exerts its neuroprotective effects by modulating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Traumatic injury can lead to an increase in reactive oxygen species (ROS), contributing to secondary cell death. By activating Nrf2, this compound may enhance the expression of downstream antioxidant enzymes, thereby reducing oxidative stress and its detrimental consequences.

TBI_Norleual_Nrf2_Pathway cluster_0 Cellular Response to TBI cluster_1 This compound Intervention TBI TBI ROS Increased ROS (Oxidative Stress) TBI->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Nrf2_Activation->Neuronal_Damage Reduces Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Inhibits Experimental_Workflow cluster_pre Pre-Injury Phase cluster_injury Injury & Treatment Phase cluster_post Post-Injury Assessment Phase Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing TBI_Induction TBI Induction (CCI Model) Animal_Acclimation->TBI_Induction Randomization Randomization into Treatment Groups TBI_Induction->Randomization Drug_Administration This compound/Vehicle Administration Randomization->Drug_Administration Short_Term Short-term Assessments (1-7 days) - Neurological Scoring - Motor Function Drug_Administration->Short_Term Long_Term Long-term Assessments (14-28 days) - Cognitive Testing (Morris Water Maze) Short_Term->Long_Term Terminal Terminal Procedures (Day 28) - Brain Tissue Collection Long_Term->Terminal Analysis Histological & Molecular Analysis - Lesion Volume - Immunohistochemistry - Western Blot Terminal->Analysis

References

Preparation of Norleual Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual is a potent angiotensin IV analog that functions as a highly selective inhibitor of the hepatocyte growth factor (HGF)/c-Met signaling pathway, with an IC50 of 3 pM.[1] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential in cancer and other diseases driven by aberrant HGF/c-Met signaling. This document provides a detailed, step-by-step guide for the preparation, storage, and handling of a this compound stock solution to ensure experimental reproducibility and accuracy.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 774.95 g/mol [1]
Solubility - 50 mM in DMSO- 5 mM in Water
CAS Number 334994-34-2[1]
Storage (Powder) Store at -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, RNase/DNase-free pipette tips

  • Calibrated precision balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial, bring the this compound powder to room temperature to prevent condensation.

  • Weighing this compound: Carefully weigh out 7.75 mg of this compound powder using a calibrated precision balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare working solutions by further diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Experimental Workflow

The following diagram illustrates the key steps in preparing a this compound stock solution.

G cluster_0 Preparation cluster_1 Storage Bring this compound to RT Bring this compound to RT Weigh 7.75 mg this compound Weigh 7.75 mg this compound Bring this compound to RT->Weigh 7.75 mg this compound Add 1 mL DMSO Add 1 mL DMSO Weigh 7.75 mg this compound->Add 1 mL DMSO Vortex to Dissolve Vortex to Dissolve Add 1 mL DMSO->Vortex to Dissolve Aliquot into single-use volumes Aliquot into single-use volumes Vortex to Dissolve->Aliquot into single-use volumes Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into single-use volumes->Store at -20°C or -80°C

Caption: Workflow for this compound Stock Solution Preparation.

This compound and the HGF/c-Met Signaling Pathway

This compound exerts its biological effects by inhibiting the HGF/c-Met signaling pathway.[1][2] This pathway plays a crucial role in cell proliferation, migration, and invasion.[3][4] Aberrant activation of this pathway is implicated in the progression of various cancers.[3] this compound's inhibitory action makes it a valuable tool for studying these processes and a potential therapeutic agent.

The binding of HGF to its receptor, c-Met, triggers the dimerization and autophosphorylation of the receptor.[5][6] This activation leads to the recruitment of downstream signaling molecules, including Gab1, Grb2, and SOS, which in turn activate major signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[4][6][7] These pathways ultimately regulate gene expression related to cell growth, survival, and motility. This compound's mechanism of action involves blocking the initial HGF-dependent c-Met phosphorylation, thereby inhibiting all subsequent downstream signaling events.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Phosphorylation Gab1 Gab1 p_cMet->Gab1 Grb2_SOS Grb2/SOS p_cMet->Grb2_SOS PI3K PI3K Gab1->PI3K RAS RAS Grb2_SOS->RAS Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Invasion Invasion Akt->Invasion MAPK MAPK RAS->MAPK MAPK->Proliferation MAPK->Migration MAPK->Invasion This compound This compound This compound->cMet Inhibits

Caption: this compound Inhibition of the HGF/c-Met Pathway.

References

Application of Norleual in Alzheimer's Disease Pathology: A Review of Current Evidence and Protocols for a Related Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature indicates that Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is not primarily recognized as a Matrix Metalloproteinase-9 (MMP-9) inhibitor. Instead, research has identified it as a potent Angiotensin IV analog that functions as an inhibitor of the hepatocyte growth factor (HGF)/c-Met signaling pathway.[1][2] However, a component of this compound, the amino acid norleucine, has been investigated in the context of Alzheimer's disease for its potential to mitigate the neurotoxic effects of amyloid-beta (Aβ) peptides.[3] This document will first clarify the known applications of this compound and norleucine and then provide detailed application notes and protocols for the study of MMP-9 inhibition as a therapeutic strategy in Alzheimer's disease, a field of significant interest to researchers.

Part 1: Understanding this compound and its Components

This compound has been synthesized and characterized as a high-affinity ligand that inhibits HGF binding to its receptor, c-Met, with picomolar efficacy.[1] This inhibition has functional consequences, including the attenuation of HGF-dependent signaling, cell proliferation, invasion, and angiogenesis.[1]

Separately, the non-proteinogenic amino acid norleucine has been used as a substitute for methionine to study the structure-activity relationships of amyloid-beta peptides. One study demonstrated that replacing the methionine at position 35 of Aβ with norleucine completely negated the peptide's neurotoxic effects.[3] This suggests that the oxidative state of this methionine residue is critical for Aβ-mediated toxicity.

Quantitative Data on this compound's Activity

The following table summarizes the reported inhibitory concentrations of this compound on the HGF/c-Met system.

ParameterValueCell Line/SystemReference
HGF IC5029 ± 14.7 pMMDCK cells[1]
This compound IC503.1 ± 2.1 pMMDCK cells[1]
Attenuation of HGF-stimulated cell proliferationEffective at 10⁻¹⁰ MMDCK cells[1]

Part 2: Targeting Matrix Metalloproteinase-9 (MMP-9) in Alzheimer's Disease Pathology

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that is increasingly implicated in the pathology of Alzheimer's disease. Elevated levels of MMP-9 have been observed in the brains and plasma of Alzheimer's patients.[4][5] The role of MMP-9 in AD is complex; it has been shown to degrade Aβ plaques, but it is also involved in neuroinflammation and blood-brain barrier disruption, which can contribute to neuronal damage.[6][7][8] Therefore, the inhibition of MMP-9 is being actively investigated as a potential therapeutic avenue for Alzheimer's disease.[9][10][11]

Signaling Pathway: The Dual Role of MMP-9 in Alzheimer's Disease

MMP9_AD_Pathway cluster_beneficial Beneficial Role cluster_detrimental Detrimental Role Abeta_plaques Amyloid-β Plaques MMP9_b MMP-9 Abeta_plaques->MMP9_b substrate for Degradation Degradation MMP9_b->Degradation promotes Neuroinflammation Neuroinflammation Neuronal_damage Neuronal Damage Neuroinflammation->Neuronal_damage BBB_disruption Blood-Brain Barrier Disruption BBB_disruption->Neuronal_damage MMP9_d MMP-9 MMP9_d->Neuroinflammation contributes to MMP9_d->BBB_disruption contributes to Inhibitor MMP-9 Inhibitor Inhibitor->MMP9_b Inhibitor->MMP9_d

Caption: Dual roles of MMP-9 in Alzheimer's disease and the point of therapeutic intervention.

Experimental Protocols for Studying MMP-9 Inhibition in Alzheimer's Disease

The following are generalized protocols based on methodologies reported in preclinical studies of MMP-9 inhibitors for Alzheimer's disease.[4][12]

In Vitro MMP-9 Inhibition Assay

This protocol is designed to screen for and characterize the potency of MMP-9 inhibitors.

Materials:

  • Recombinant human MMP-9

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[13]

  • Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and Brij-35)

  • Test compound (potential MMP-9 inhibitor)

  • Known MMP-9 inhibitor (e.g., SB-3CT or NNGH) as a positive control[4][14]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).

  • In the 96-well plate, add assay buffer to all wells.

  • Add serial dilutions of the test compound and the known inhibitor to respective wells. Include a vehicle control (solvent only).

  • Add recombinant MMP-9 to all wells except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for 30-60 minutes at 37°C.[13]

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Experimental Workflow: In Vitro MMP-9 Inhibition Assay

in_vitro_workflow start Start prep_reagents Prepare Reagents: - MMP-9 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Controls prep_reagents->plate_setup add_enzyme Add MMP-9 Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of MMP-9 inhibitors.

In Vivo Assessment in an Alzheimer's Disease Mouse Model

This protocol outlines the steps to evaluate the efficacy of an MMP-9 inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or E4FAD mice).[4][12]

Animals:

  • Transgenic Alzheimer's disease model mice (e.g., 5xFAD) and wild-type littermates.[4]

  • Both male and female mice should be used.

Treatment:

  • Randomly assign mice to treatment groups: vehicle control and MMP-9 inhibitor treatment.

  • Administer the MMP-9 inhibitor (e.g., SB-3CT) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency for a specified duration (e.g., several weeks or months).[4]

Behavioral Testing:

  • Conduct a battery of behavioral tests to assess different cognitive domains. Examples include:

    • Elevated Plus Maze or Open Field Test: To assess anxiety-like behavior.[4][12]

    • Three-Chamber Task: To evaluate sociability and social recognition memory.[4][12]

    • Radial Arm Water Maze or Morris Water Maze: To assess spatial learning and memory.[12]

Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the mice and collect brain tissue and plasma.

  • Aβ Quantification: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates and plasma using ELISA.

  • MMP-9 Activity: Assess MMP-9 activity in brain tissue using gelatin zymography.

  • Immunohistochemistry: Perform immunostaining on brain sections to visualize Aβ plaques, microglia, and astrocytes to assess neuroinflammation.

  • Western Blotting: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) to evaluate synaptic integrity.

Experimental Workflow: In Vivo Assessment of MMP-9 Inhibitors

in_vivo_workflow start Start animal_selection Select AD Mouse Model (e.g., 5xFAD) start->animal_selection group_assignment Randomly Assign to Groups: - Vehicle Control - MMP-9 Inhibitor animal_selection->group_assignment treatment Administer Treatment group_assignment->treatment behavioral_testing Behavioral Testing Battery: - Anxiety - Social Memory - Spatial Memory treatment->behavioral_testing tissue_collection Euthanize and Collect Brain and Plasma behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis: - Aβ ELISA - Gelatin Zymography tissue_collection->biochemical_analysis histological_analysis Histological Analysis: - Immunohistochemistry tissue_collection->histological_analysis western_blot Western Blotting for Synaptic Proteins tissue_collection->western_blot data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis histological_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of MMP-9 inhibitors in an AD mouse model.

Summary of Quantitative Data from Preclinical MMP-9 Inhibition Studies

The following table summarizes findings from a study using the MMP-9 inhibitor SB-3CT in an E4FAD mouse model of Alzheimer's disease.[4]

Outcome MeasureTreatment GroupResultReference
Anxiety (Elevated Plus Maze)SB-3CTReduced anxiety compared to placebo[4]
Brain Aβ LevelsSB-3CTNo significant change compared to placebo[4]
Plasma Aβ LevelsSB-3CTNo significant change compared to placebo[4]

Another study involving the genetic deletion of MMP-9 in 5xFAD mice showed reduced anxiety and improved social recognition memory, particularly in male mice, but no effect on spatial learning or memory.[12]

References

Application Notes and Protocols: Western Blot Analysis for Calpain Activity Following Treatment with a Calpain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Calpain Inhibitor Norleual:

Initial research indicates that "this compound" (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is described in scientific literature as an analog of Angiotensin IV that functions as a hepatocyte growth factor (HGF)/c-Met inhibitor[1][2][3]. Current research does not support its role as a direct calpain inhibitor. The compound N-Acetyl-Leu-Leu-norleucinal, also known as ALLN or Calpain Inhibitor I, is a well-documented calpain inhibitor with a similar-sounding name that may be a source of confusion[4].

Given this, the following application notes and protocols will detail the procedure for assessing calpain activity using a well-characterized, potent, and cell-permeable calpain inhibitor, MDL 28170 (also known as Calpain Inhibitor III) , as a representative example[5][6][7][8]. The principles and methods described are broadly applicable to other calpain inhibitors.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis[9][10]. Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, traumatic brain injury, and cardiovascular diseases[9][10]. Consequently, the inhibition of calpain activity is a significant area of research for therapeutic development.

Western blotting provides a reliable method for assessing calpain activity within cells or tissue lysates. This technique relies on the detection of specific cleavage products of endogenous calpain substrates. A preferred and well-established substrate is the cytoskeletal protein α-II-spectrin. Upon activation, calpain cleaves the 240 kDa α-II-spectrin into characteristic breakdown products (SBDPs) of approximately 145/150 kDa[5][11]. The appearance and quantity of these fragments can be used to measure the level of calpain activation.

This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of MDL 28170 on calpain activity by monitoring the cleavage of α-II-spectrin.

Signaling Pathway and Inhibition

Calpain activation is initiated by an influx of intracellular calcium (Ca2+), which can be triggered by various stimuli, including cellular stress or injury. This leads to the autocatalytic activation of calpain, which then cleaves its substrates. Calpain inhibitors like MDL 28170 are cell-permeable and act by selectively targeting the active site of calpains, thereby preventing substrate cleavage[12][7].

Calpain_Pathway Stimulus Cellular Stimulus (e.g., Ischemia, Neurotoxicity) Ca_Influx ↑ Intracellular [Ca²⁺] Stimulus->Ca_Influx Calpain_Inactive Pro-Calpain (Inactive) Ca_Influx->Calpain_Inactive activates Calpain_Active Calpain (Active) Calpain_Inactive->Calpain_Active autocatalysis Spectrin (B1175318) α-II-Spectrin (240 kDa) Calpain_Active->Spectrin cleaves SBDPs Spectrin Breakdown Products (145/150 kDa) Spectrin->SBDPs Response Cellular Response (e.g., Cytoskeletal Damage) SBDPs->Response MDL28170 MDL 28170 (Calpain Inhibitor III) MDL28170->Calpain_Active inhibits

Figure 1: Calpain activation pathway and its inhibition by MDL 28170.

Data Presentation

Quantitative analysis of calpain activity is achieved through densitometry of the Western blot bands corresponding to the 145/150 kDa spectrin breakdown products. The intensity of these bands is typically normalized to a loading control (e.g., β-actin, GAPDH, or total spectrin). The results can be presented in a tabular format to clearly demonstrate the dose-dependent effect of the inhibitor.

Treatment GroupInhibitor Conc. (µM)Normalized SBDP (145/150 kDa) Intensity (Arbitrary Units)% Inhibition of Calpain Activity
Vehicle Control01.00 ± 0.120%
MDL 2817010.75 ± 0.0925%
MDL 28170100.42 ± 0.0758%
MDL 28170500.15 ± 0.0485%
Untreated ControlN/A0.05 ± 0.01N/A
Table 1: Example of quantitative data presentation for the dose-dependent inhibition of calpain activity by MDL 28170. Data are represented as mean ± SEM.

Experimental Workflow

The overall workflow for assessing calpain inhibition involves cell culture and treatment, protein extraction, quantification, Western blotting, and data analysis.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment: 1. Calpain Activator (e.g., Ionomycin) 2. MDL 28170 (Varying Conc.) start->treatment lysis Cell Lysis & Protein Extraction (RIPA Buffer + Protease Inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation by MW) quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-α-II-Spectrin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End: Quantify Inhibition analysis->end

Figure 2: Experimental workflow for Western blot analysis of calpain activity.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line susceptible to calpain activation (e.g., SH-SY5Y, PC12, or primary neurons).

  • Calpain Activator (Positive Control): Ionomycin or Calcium Ionophore A23187.

  • Calpain Inhibitor: MDL 28170 (Calpain Inhibitor III)[12][6][7].

  • Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris), running buffer, loading buffer.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Mouse or rabbit anti-α-II-spectrin antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Cell Culture and Treatment
  • Culture cells to approximately 80% confluency under standard conditions.

  • Prepare stock solutions of MDL 28170 in DMSO. A 10 mM stock can be made by reconstituting 5 mg of powder in 1.30 ml of DMSO[6].

  • Pre-treat cells with varying concentrations of MDL 28170 (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

  • Induce calpain activation by treating cells with a calpain activator (e.g., 5 µM ionomycin) for a predetermined time (e.g., 30 minutes to 4 hours). Include an untreated control group (no activator, no inhibitor).

Protein Extraction and Quantification
  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

Western Blotting
  • Normalize protein samples to the same concentration with lysis buffer and loading buffer. A typical loading amount is 20-30 µg of protein per lane.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-α-II-spectrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Identify the intact α-II-spectrin band (~240 kDa) and the calpain-specific breakdown products (SBDPs) at ~145/150 kDa.

  • Quantify the intensity of the 145/150 kDa SBDP bands and normalize to a loading control (e.g., β-actin or the intact 240 kDa spectrin band).

  • Calculate the percent inhibition for each MDL 28170 concentration relative to the vehicle-treated positive control.

References

Application Notes and Protocols: Immunohistochemistry Staining for c-Met in Therapeutic Agent-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) staining of the c-Met proto-oncogene in tumor tissues, particularly for assessing the impact of therapeutic agents. While the focus is on a generalized protocol, it can be adapted for specific novel treatments.

Introduction

The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as embryonic development and tissue repair.[1] However, dysregulated c-Met signaling is implicated in a variety of human malignancies, including those of the colon, stomach, breast, lung, and kidney.[2] This aberrant signaling can drive tumor cell proliferation, survival, migration, and invasion.[1][2] Consequently, c-Met has emerged as a significant target for cancer therapeutics.[2][3]

Immunohistochemistry (IHC) is a powerful technique to visualize c-Met protein expression and localization within the tumor microenvironment, making it an invaluable tool for evaluating the efficacy of c-Met inhibitors.[4] This document outlines the necessary protocols for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor sections, methods for scoring the staining, and a workflow for assessing the effects of a therapeutic agent on c-Met expression.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS-RAF-MEK-ERK pathway, which promotes cell growth; the PI3K-AKT-mTOR pathway, regulating cell survival and metabolism; and the JAK-STAT pathway, which drives gene expression related to proliferation and morphogenesis.[1][5] Understanding this intricate network is vital for developing targeted therapies.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 GAB1 GAB1 c-Met Receptor->GAB1 STAT3 STAT3 c-Met Receptor->STAT3 SRC SRC c-Met Receptor->SRC Angiogenesis Angiogenesis c-Met Receptor->Angiogenesis SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation Invasion Invasion SRC->Invasion

Caption: Overview of the c-Met signaling cascade.

Experimental Workflow for Assessing Therapeutic Efficacy

The following workflow outlines the key stages in evaluating the effect of a therapeutic agent on c-Met expression in a preclinical tumor model.

Experimental_Workflow Workflow for Assessing Therapeutic Agent Effect on c-Met Tumor Model Establishment Tumor Model Establishment Treatment Administration Treatment Administration Tumor Model Establishment->Treatment Administration Tumor Tissue Collection Tumor Tissue Collection Treatment Administration->Tumor Tissue Collection Tissue Processing (FFPE) Tissue Processing (FFPE) Tumor Tissue Collection->Tissue Processing (FFPE) Immunohistochemistry Staining Immunohistochemistry Staining Tissue Processing (FFPE)->Immunohistochemistry Staining Microscopic Evaluation & Scoring Microscopic Evaluation & Scoring Immunohistochemistry Staining->Microscopic Evaluation & Scoring Data Analysis & Interpretation Data Analysis & Interpretation Microscopic Evaluation & Scoring->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: Experimental workflow for IHC analysis.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from c-Met IHC staining in tumors treated with a hypothetical therapeutic agent versus a control group.

Treatment GroupNMean Staining Intensity (0-3+)Percentage of c-Met Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control102.575%187.5 ± 25.3
Therapeutic Agent101.230%36.0 ± 15.8

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for data presentation. Actual results will vary depending on the specific therapeutic agent and experimental conditions.

Detailed Experimental Protocol: c-Met Immunohistochemistry

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Reagents and Materials

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[6]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Anti-c-Met antibody (e.g., rabbit monoclonal or mouse monoclonal)[7]

  • Secondary Antibody (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • Humidified chamber

  • Microscope

2. Deparaffinization and Rehydration

  • Immerse slides in three changes of xylene for 5 minutes each.[8]

  • Transfer slides through two changes of 100% ethanol for 10 minutes each.[8]

  • Hydrate through graded ethanol: 95% for 10 minutes, followed by 70% for 10 minutes.[9]

  • Rinse slides in deionized water for 5 minutes.[8]

3. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER) is the most common method.[6]

  • Immerse slides in a staining dish containing antigen retrieval buffer.

  • Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[6][9] Optimal time and temperature should be determined empirically.

  • Allow slides to cool to room temperature in the buffer.[9]

4. Staining Procedure

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9][10]

  • Rinse with wash buffer (e.g., PBS) two times for 5 minutes each.

  • Blocking: Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Dilute the primary anti-c-Met antibody in antibody diluent according to the manufacturer's datasheet. Apply to sections and incubate overnight at 4°C in a humidified chamber.[8]

  • The next day, wash the slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash the slides three times with wash buffer for 5 minutes each.

  • Detection: Prepare the DAB substrate solution and apply to the sections. Monitor for color development (typically 1-10 minutes).[8]

  • Immerse slides in distilled water to stop the reaction.[8]

5. Counterstaining, Dehydration, and Mounting

  • Counterstain with hematoxylin for 1-2 minutes to stain the cell nuclei.[8][9]

  • Rinse slides in running tap water.

  • Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.[9]

  • Mount coverslips on the slides using a permanent mounting medium.[10]

6. Microscopic Evaluation and Scoring

Stained slides should be evaluated by a qualified pathologist. c-Met expression is typically assessed based on both the intensity of the staining and the percentage of positively stained tumor cells.

  • Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).[11][12]

  • Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or cytoplasmic staining is determined.[12]

Several scoring systems can be utilized, such as the H-score, which combines intensity and percentage of positive cells (H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]).[13] A common threshold for c-Met positivity is a score of 2+ or 3+ in ≥50% of tumor cells.[11][14]

Conclusion

The protocols and guidelines presented here offer a robust framework for the immunohistochemical analysis of c-Met expression in tumors. Accurate and reproducible IHC staining is critical for elucidating the mechanism of action of novel therapeutics and for the potential development of companion diagnostics. Adherence to optimized and validated protocols is paramount for generating reliable data in both preclinical research and clinical settings.

References

Application Notes: Norleual for Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The aberrant regulation of cell migration pathways is a hallmark of cancer progression, making it a critical area of research for the development of novel therapeutics. Norleual, an angiotensin IV analog, has been identified as a potent antagonist of the Hepatocyte Growth Factor (HGF), a key signaling molecule that promotes cell motility. By inhibiting the HGF/c-Met signaling axis, this compound presents a promising tool for investigating and potentially inhibiting cancer cell migration and invasion.[1] These application notes provide a detailed protocol for utilizing this compound in cell migration assays to assess its inhibitory effects on cancer cells.

Mechanism of Action: this compound as an HGF/c-Met Pathway Inhibitor

This compound functions by blocking the dimerization of HGF, a prerequisite for its activation and subsequent binding to its receptor, the mesenchymal-epithelial transition factor (c-Met).[1] The c-Met receptor is a receptor tyrosine kinase that, upon activation by HGF, triggers a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK, and STAT pathways, are crucial for orchestrating the cellular machinery involved in cell migration, proliferation, and survival.[2][3] By preventing the initial HGF activation step, this compound effectively attenuates these downstream signals, leading to an inhibition of HGF-induced cell migration and invasion.[1][4] this compound has been shown to be effective at picomolar concentrations in blocking HGF-dependent cellular responses.[1]

Data Presentation: Inhibition of HGF-Induced Cell Migration by a c-Met Inhibitor

The following table summarizes representative quantitative data on the dose-dependent inhibition of HGF-induced cell migration by a c-Met inhibitor, Verticillin A, in different cancer cell lines. This data illustrates the type of results that can be obtained when using a c-Met pathway inhibitor in cell migration assays.

Cell LineAssay TypeInhibitor ConcentrationHGF ConcentrationIncubation Time% Migration InhibitionReference
AGS (Gastric Cancer)Wound Healing25 nM40 ng/mL48 hrs15%[1]
AGS (Gastric Cancer)Wound Healing50 nM40 ng/mL48 hrs32%[1]
HeLa (Cervical Cancer)Wound Healing100 nM40 ng/mL48 hrs19%[1]
HeLa (Cervical Cancer)Wound Healing200 nM40 ng/mL48 hrs49%[1]
AGS (Gastric Cancer)Transwell AssayVaries (Dose-dependent)40 ng/mL24 hrsSignificant Inhibition[1]
HeLa (Cervical Cancer)Transwell AssayVaries (Dose-dependent)40 ng/mL24 hrsSignificant Inhibition[1]

Experimental Protocols

Two common and effective methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Protocol 1: Wound Healing (Scratch) Assay

This method is suitable for studying collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., AGS, HeLa, pancreatic cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., sterile water or DMSO)

  • Hepatocyte Growth Factor (HGF)

  • 6-well or 12-well tissue culture plates

  • Sterile 10 µL or 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once the cells reach confluency, aspirate the complete medium and wash the cells gently with PBS. Add serum-free medium and incubate for 18-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.

  • Washing: Gently wash the monolayer with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., in the picomolar to nanomolar range) to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a positive control (HGF-stimulated migration without this compound).

  • Stimulation: Add HGF (e.g., 40 ng/mL) to all wells except for the negative control (unstimulated cells).[1]

  • Image Acquisition: Immediately after adding the treatment and stimulant, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Protocol 2: Transwell Migration Assay

This assay is ideal for quantifying the migration of individual cells in response to a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cotton swabs

  • Methanol (B129727) (for fixing)

  • Crystal Violet solution (for staining)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.

  • Preparing the Lower Chamber: In the lower wells of a 24-well plate, add medium containing HGF as a chemoattractant (e.g., 40 ng/mL). Include a negative control with serum-free medium only.

  • Treatment: Add different concentrations of this compound to the cell suspension. Include a vehicle control.

  • Seeding Cells in the Upper Chamber: Place the Transwell inserts into the wells of the 24-well plate. Add the cell suspension containing this compound to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.

  • Removing Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixing and Staining: Fix the migrated cells on the bottom of the insert membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each insert.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the results as a percentage of migration relative to the HGF-stimulated control.

Visualization of Pathways and Workflows

HGF/c-Met Signaling Pathway and Inhibition by this compound

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF (monomer) HGF (monomer) HGF (dimer) HGF (dimer) HGF (monomer)->HGF (dimer) Dimerization c-Met Receptor c-Met Receptor HGF (dimer)->c-Met Receptor Binds and Activates This compound This compound This compound->HGF (dimer) Inhibits PI3K PI3K c-Met Receptor->PI3K MAPK Pathway MAPK Pathway c-Met Receptor->MAPK Pathway STAT Pathway STAT Pathway c-Met Receptor->STAT Pathway Akt Akt PI3K->Akt Cell Migration Cell Migration Akt->Cell Migration MAPK Pathway->Cell Migration STAT Pathway->Cell Migration

Caption: this compound inhibits HGF dimerization, preventing c-Met activation and downstream signaling.

Experimental Workflow: Transwell Cell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Harvest Cells Harvest Cells Resuspend in Serum-Free Medium Resuspend in Serum-Free Medium Harvest Cells->Resuspend in Serum-Free Medium Add this compound to Cell Suspension Add this compound to Cell Suspension Resuspend in Serum-Free Medium->Add this compound to Cell Suspension Prepare HGF in Lower Chamber Prepare HGF in Lower Chamber Seed Cells in Upper Chamber Seed Cells in Upper Chamber Prepare HGF in Lower Chamber->Seed Cells in Upper Chamber Add this compound to Cell Suspension->Seed Cells in Upper Chamber Incubate (12-24h) Incubate (12-24h) Seed Cells in Upper Chamber->Incubate (12-24h) Remove Non-migrated Cells Remove Non-migrated Cells Incubate (12-24h)->Remove Non-migrated Cells Fix and Stain Migrated Cells Fix and Stain Migrated Cells Remove Non-migrated Cells->Fix and Stain Migrated Cells Image and Quantify Image and Quantify Fix and Stain Migrated Cells->Image and Quantify Analyze Data Analyze Data Image and Quantify->Analyze Data

Caption: Workflow for assessing cell migration inhibition using a Transwell assay.

References

Application Notes and Protocols for Calpain Inhibitor Treatment in Primary Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of calpain inhibitors in primary neuronal culture experiments. The focus is on investigating the neuroprotective effects of these inhibitors against various neuronal insults. Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathological cascades of neurodegenerative diseases and acute neuronal injury. Their inhibition represents a promising therapeutic strategy.

Mechanism of Action: The Role of Calpains in Neuronal Injury

Calpains are ubiquitously expressed in the central nervous system and contribute to normal physiological processes. However, under pathological conditions characterized by excessive intracellular calcium influx, such as ischemia, traumatic brain injury, and neurotoxicity, calpains become overactivated. This leads to the proteolytic degradation of crucial cellular components, including cytoskeletal proteins and regulatory enzymes, ultimately culminating in neuronal death.[1][2]

Recent research has highlighted the distinct roles of different calpain isoforms. Calpain-1 activation is often associated with neuroprotective functions, while calpain-2 activation is predominantly linked to neuronal damage and long-term functional deficits.[3][4] Consequently, the development of selective calpain-2 inhibitors is a key focus in neuroprotective drug discovery.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of various calpain inhibitors in primary neuronal culture studies, based on published literature.

ParameterValueNotes
Inhibitor Type Selective Calpain-2 Inhibitors (e.g., NA-184)NA-184 has shown dose-dependent inhibition of calpain-2 without significant inhibition of calpain-1 at tested concentrations.
Non-selective Calpain Inhibitors (e.g., MDL-28170, Calpeptin)These first-generation inhibitors target both calpain-1 and calpain-2.
Effective Concentration Varies by compoundThe optimal concentration should be determined empirically for each specific inhibitor and experimental model.
Treatment Duration Pre-treatment or Post-injury administrationProtocols often involve pre-treatment before inducing injury or administration at specific time points after the insult to mimic therapeutic windows.
Neuronal Injury Models N-methyl-D-aspartate (NMDA) excitotoxicity, Oxygen-glucose deprivation (OGD), Rotenone/MPP+ exposureThese models are commonly used to induce calcium overload and subsequent calpain activation.
Endpoint Assays Cell viability (e.g., MTT, LDH assay), Neuronal morphology analysis, Western blotting for calpain substrates (e.g., spectrin), ImmunocytochemistryThese assays are used to quantify the extent of neuroprotection and assess the inhibition of calpain activity.

Signaling Pathway

The overactivation of calpains is a critical downstream event following excessive calcium influx, often triggered by excitotoxicity mediated by NMDA receptors. Inhibiting calpain activity can prevent the degradation of key cellular proteins and disrupt the apoptotic cascade, thereby promoting neuronal survival.

Calpain_Activation_Pathway NMDA_R NMDA Receptor Activation (e.g., Glutamate) Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Calpain_Activation Calpain Overactivation Ca_Influx->Calpain_Activation Proteolysis Proteolysis of Cellular Substrates (e.g., Spectrin, Cytoskeletal proteins) Calpain_Activation->Proteolysis Neuronal_Death Neuronal Death Proteolysis->Neuronal_Death Calpain_Inhibitor Calpain Inhibitor (e.g., Norleual) Calpain_Inhibitor->Calpain_Activation

Caption: Calpain activation signaling cascade in neuronal injury.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • 0.25% Trypsin-EDTA

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Tissue Dissection: Euthanize the pregnant rat according to approved animal care protocols. Aseptically remove the uterine horns and place them in ice-cold HBSS. Isolate the E18 embryos and dissect the cortices from the embryonic brains. Remove the meninges.

  • Cell Dissociation: Transfer the cortical tissue to a sterile conical tube. Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I to a final concentration of 0.05 mg/mL to prevent cell clumping.

  • Plating and Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in supplemented Neurobasal medium. Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto the pre-coated culture surfaces. Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

Protocol 2: Induction of Neuronal Injury and Calpain Inhibitor Treatment

This protocol outlines a general procedure for inducing excitotoxic injury and applying a calpain inhibitor.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • Calpain inhibitor stock solution (e.g., in DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Glycine (B1666218)

  • Culture medium

Procedure:

  • Calpain Inhibitor Pre-treatment: Prepare the desired concentration of the calpain inhibitor in fresh culture medium. Replace the existing medium in the neuronal cultures with the inhibitor-containing medium. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Induction of Neuronal Injury: Prepare a solution of NMDA and glycine in culture medium. Add this solution to the cultures to achieve the final desired concentrations (e.g., 100 µM NMDA, 10 µM glycine).

  • Incubation: Incubate the cultures for the desired duration of the insult (e.g., 30 minutes to 24 hours), depending on the specific experimental goals.

  • Washout and Recovery: After the insult period, remove the NMDA-containing medium and wash the cells gently with fresh, pre-warmed culture medium. Add fresh culture medium (with or without the calpain inhibitor for post-treatment studies) and return the cultures to the incubator for a recovery period (e.g., 24-48 hours).

  • Assessment of Neuroprotection: Following the recovery period, assess neuronal viability and morphology using appropriate assays (e.g., MTT assay, immunocytochemistry for neuronal markers).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a calpain inhibitor in primary neuronal cultures.

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons (e.g., Cortical Neurons, DIV 7-10) Start->Culture_Neurons Pre_treatment Pre-treat with Calpain Inhibitor Culture_Neurons->Pre_treatment Induce_Injury Induce Neuronal Injury (e.g., NMDA, OGD) Pre_treatment->Induce_Injury Incubate Incubate and Recover (24-48 hours) Induce_Injury->Incubate Assess_Viability Assess Cell Viability (MTT, LDH) Incubate->Assess_Viability Assess_Morphology Assess Neuronal Morphology (Immunocytochemistry) Incubate->Assess_Morphology Assess_Calpain_Activity Assess Calpain Activity (Western Blot for Spectrin) Incubate->Assess_Calpain_Activity End End Assess_Viability->End Assess_Morphology->End Assess_Calpain_Activity->End

Caption: Workflow for assessing calpain inhibitor neuroprotection.

Conclusion

The use of calpain inhibitors in primary neuronal culture studies provides a valuable in vitro model for investigating the mechanisms of neurodegeneration and for the preclinical evaluation of potential neuroprotective compounds. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments in this critical area of neuroscience research. The development of isoform-selective calpain inhibitors holds significant promise for the future treatment of a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Norleual Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norleual, a novel neuroprotective agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound's neuroprotective effects?

A1: this compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach. Primarily, it is believed to reduce oxidative stress and attenuate neuroinflammatory responses within the central nervous system (CNS).[1] Evidence suggests it may also promote neuronal survival by modulating apoptotic pathways and enhancing the production of endogenous neurotrophic factors.[1][2]

Q2: What are the common routes of administration for this compound in in vivo studies?

A2: The choice of administration route depends on the experimental model and desired pharmacokinetic profile. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.[3][4] For direct CNS delivery, more invasive routes like intracerebroventricular (ICV) or intraparenchymal injections may be considered, though these are technically more demanding.

Q3: How do I determine the starting dose for my in vivo study?

A3: A starting dose for in vivo studies is often extrapolated from in vitro data. A dose-response curve should be generated from cell-based assays to determine the EC50 value. This, along with data from preliminary toxicity studies, can inform the selection of a safe and potentially efficacious starting dose for animal experiments. It is common to begin with a dose range that includes the anticipated therapeutic level, as well as 10- and 100-fold higher concentrations, to assess the dose-response relationship in vivo.

Q4: What are the key considerations for this compound formulation for in vivo administration?

A4: this compound's solubility and stability are critical for successful in vivo delivery. If this compound has low aqueous solubility, formulation vehicles such as DMSO, Tween 80, or saline may be necessary. It is crucial to test the solubility and stability of this compound in the chosen vehicle at the desired concentration and storage conditions. The vehicle itself should also be tested for any potential toxicity or confounding effects in a control group.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure all personnel are thoroughly trained on the chosen administration technique (e.g., IV, IP, PO) to ensure consistent delivery of the intended dose. For oral gavage, verify proper placement to avoid administration into the lungs.

  • Possible Cause: Biological variability between animals.

    • Solution: Use age- and weight-matched animals from a reputable supplier. Randomize animals into treatment groups and, if possible, use littermates across different groups to minimize genetic variability.

  • Possible Cause: Instability of this compound formulation.

    • Solution: Prepare fresh formulations of this compound daily, unless stability data supports longer-term storage. Protect the formulation from light and store at the recommended temperature.

Issue 2: No observable neuroprotective effect at the tested doses.

  • Possible Cause: Insufficient dosage.

    • Solution: Perform a dose-escalation study to evaluate higher concentrations of this compound. The initial dose range may have been too low to elicit a therapeutic response. It's important to establish a full dose-response curve.

  • Possible Cause: Poor bioavailability.

    • Solution: The chosen route of administration may result in poor absorption and distribution to the target tissue. Consider a more direct route of administration (e.g., from PO to IP or IV) or perform pharmacokinetic studies to determine the concentration of this compound in the plasma and brain tissue.

  • Possible Cause: Timing of administration is not optimal.

    • Solution: The therapeutic window for neuroprotection can be narrow. Vary the timing of this compound administration relative to the induced neurological injury (e.g., pre-treatment, co-treatment, post-treatment) to identify the optimal intervention time.

Issue 3: Signs of toxicity observed in treated animals.

  • Possible Cause: The administered dose is too high.

    • Solution: Reduce the dose of this compound. Conduct a formal acute toxicity study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). Monitor animals daily for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

  • Possible Cause: Toxicity of the formulation vehicle.

    • Solution: Administer the vehicle alone to a control group of animals to assess its potential toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulations.

  • Possible Cause: Off-target effects of this compound.

    • Solution: Investigate potential off-target interactions of this compound. This may involve further in vitro screening against a panel of receptors and enzymes.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model of Ischemic Stroke

Dosage (mg/kg)Administration RouteInfarct Volume Reduction (%)Neurological Score Improvement (%)
1IV15 ± 510 ± 4
5IV45 ± 835 ± 7
10IV60 ± 1050 ± 9
20IV62 ± 953 ± 8

Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice

Dosage (mg/kg)Administration RouteObserved Adverse EffectsNOAEL (mg/kg)
50IPNone50
100IPLethargy, reduced mobility50
200IPSevere lethargy, 10% mortality< 100

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Tween 80, Sterile saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

    • In a separate sterile tube, add the required volume of the this compound stock solution.

    • Add Tween 80 to a final concentration of 5% (v/v) and vortex thoroughly.

    • Add sterile saline to reach the final desired concentration, making up the remaining volume. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

    • Vortex the final formulation until it is a clear, homogenous solution.

    • Prepare the formulation fresh before each use and protect it from light.

Protocol 2: In Vivo Dose-Escalation Study for Neuroprotection

  • Animal Model: Use a validated animal model of the neurological disease of interest (e.g., middle cerebral artery occlusion for stroke).

  • Grouping: Randomly assign animals to a vehicle control group and at least three this compound treatment groups with escalating doses (e.g., 1, 5, 10 mg/kg).

  • Administration: Administer this compound or the vehicle at a predetermined time point relative to the injury induction.

  • Monitoring: Monitor animals for a defined period (e.g., 24-72 hours) for any adverse effects and for behavioral outcomes using a relevant neurological scoring system.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis of the primary endpoint (e.g., infarct volume, neuronal cell death, or biomarker expression).

  • Data Analysis: Statistically compare the outcomes between the treatment groups and the vehicle control group to determine the dose-dependent efficacy of this compound.

Visualizations

Norleual_Signaling_Pathway Insult Ischemia Oxidative_Stress Oxidative Stress Insult->Oxidative_Stress Neuroinflammation Neuroinflammation Insult->Neuroinflammation Apoptosis Apoptosis Insult->Apoptosis Neuroprotection Neuroprotection This compound This compound This compound->Oxidative_Stress Inhibits This compound->Neuroinflammation Inhibits This compound->Apoptosis Inhibits Experimental_Workflow cluster_0 Phase 1: Pre-clinical Preparation cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: Data Analysis Formulation This compound Formulation & Stability Testing Toxicity Acute Toxicity Study (MTD & NOAEL) Formulation->Toxicity Dose_Selection Initial Dose Range Selection Toxicity->Dose_Selection Treatment Administer this compound (Dose-Escalation) Dose_Selection->Treatment Animal_Model Induce Neurological Injury Model Animal_Model->Treatment Monitoring Behavioral & Clinical Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis Conclusion Determine Optimal Dose Analysis->Conclusion Troubleshooting_Logic Start No Neuroprotective Effect Observed Dose Is the dose sufficient? Start->Dose Bioavailability Is bioavailability adequate? Dose->Bioavailability Yes Increase_Dose Action: Increase Dose (Dose-Escalation Study) Dose->Increase_Dose No Timing Is the timing of administration optimal? Bioavailability->Timing Yes Change_Route Action: Change Admin Route (e.g., PO to IV) or Conduct PK Studies Bioavailability->Change_Route No Vary_Timing Action: Vary Administration Time Relative to Injury Timing->Vary_Timing No Success Neuroprotection Observed Timing->Success Yes Increase_Dose->Dose Change_Route->Bioavailability Vary_Timing->Timing

References

Technical Support Center: Minimizing Off-Target Effects of Norleual

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Norleual in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the generation of reliable and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic analog of angiotensin IV (AngIV). Its intended biological target is the AT4 receptor, which has been identified as the enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[1][2] However, research has demonstrated that this compound also potently inhibits the Hepatocyte Growth Factor (HGF) receptor, c-Met, which is considered a significant off-target.[3]

Q2: Why are the off-target effects of this compound a concern in my experiments?

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Discrepancy with published literature: Your results are inconsistent with previously published data on the role of the AT4 receptor/IRAP in your experimental model.

  • Unexplained cellular phenotypes: You observe cellular effects that are not readily explained by the known functions of IRAP, but may be associated with c-Met signaling, such as changes in cell proliferation, migration, or invasion.[3]

  • Inconsistent results with other AT4 receptor ligands: Using a structurally different AT4 receptor agonist or antagonist produces a different phenotype than this compound.

Troubleshooting Guides

Issue 1: Observed Phenotype May Be Due to c-Met Inhibition

If you suspect that the effects you are observing are due to this compound's inhibition of the c-Met receptor, the following troubleshooting workflow can help you dissect the on-target versus off-target effects.

cluster_0 Troubleshooting Workflow: c-Met Off-Target Effects cluster_1 Orthogonal Validation Methods A Suspicion of c-Met Off-Target Effect B Perform Dose-Response Curve of this compound A->B Step 1 C Orthogonal Validation B->C Step 2 D Target Engagement Assay (CETSA) C->D Step 3 C1 Use Structurally Different AT4R Ligand C->C1 C2 Genetic Knockdown of IRAP (siRNA or CRISPR) C->C2 C3 Genetic Knockdown of c-Met (siRNA or CRISPR) C->C3 E Analyze and Conclude D->E Step 4

Caption: Troubleshooting workflow for suspected c-Met off-target effects.

Quantitative Data Summary

A critical step in minimizing off-target effects is to understand the relative potency of this compound against its intended and off-targets. The following table summarizes the available quantitative data.

Ligand/InhibitorTargetAssay TypePotency (IC50/Ki)Reference(s)
This compound c-Met HGF/c-Met Inhibition3 pM (IC50) [4]
[Nle1]-Angiotensin IV (analog)AT4 ReceptorReceptor Binding3.59 pM (Ki)[5]
Angiotensin IVIRAPEnzyme Inhibition113 nM - 2.3 µM (Ki)[6]

Key Experimental Protocols

To experimentally validate the on-target and off-target effects of this compound, the following detailed protocols are recommended.

Dose-Response Experiment to Determine Lowest Effective Concentration

Objective: To identify the lowest concentration of this compound that elicits the desired on-target phenotype while minimizing off-target engagement.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for a predetermined time, based on the specific assay and expected biological response.

  • Phenotypic Analysis: Perform the relevant assay to measure the biological response (e.g., cell proliferation assay, Western blot for a specific signaling marker).

  • Data Analysis: Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50. Use the lowest concentration that gives a robust on-target effect for future experiments.

Orthogonal Validation using siRNA-mediated Knockdown

Objective: To confirm that the observed phenotype is dependent on the intended target (IRAP) and not the off-target (c-Met).

Methodology:

  • siRNA Design and Preparation: Obtain validated siRNAs targeting the mRNA of the intended target (IRAP) and the off-target (c-Met). Use a non-targeting scrambled siRNA as a negative control.

  • Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Knockdown Validation: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qPCR.

  • This compound Treatment: Treat the remaining cells with the pre-determined lowest effective concentration of this compound and a vehicle control.

  • Phenotypic Analysis: Perform the relevant phenotypic assay.

Expected Results:

  • If the phenotype is on-target, it will be recapitulated by IRAP knockdown and not be further enhanced by this compound in the IRAP knockdown cells.

  • If the phenotype is off-target, it will be unaffected by IRAP knockdown but will be mimicked by c-Met knockdown. This compound treatment will not produce the phenotype in c-Met knockdown cells.

cluster_0 siRNA Validation Workflow A Design/Obtain siRNAs (IRAP, c-Met, Scrambled) B Transfect Cells A->B C Incubate (48-72h) B->C D Validate Knockdown (Western/qPCR) C->D E Treat with this compound C->E D->E F Phenotypic Assay E->F G Analyze Results F->G

Caption: Experimental workflow for siRNA-mediated orthogonal validation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its intended target (IRAP) and off-target (c-Met) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of IRAP and c-Met by Western blot.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_0 CETSA Workflow A Cell Treatment (this compound vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot (IRAP & c-Met) D->E F Analyze Melting Curves E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.

On-Target Signaling: AT4 Receptor / IRAP

The precise downstream signaling of the AT4 receptor/IRAP is still under investigation. However, its inhibition is known to affect cognitive functions, potentially by modulating glucose transport or preventing the degradation of other neuropeptides.

Off-Target Signaling: HGF/c-Met Pathway

This compound's inhibition of c-Met can have widespread effects on cellular processes. Upon binding of its ligand, HGF, c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, survival, and migration.

cluster_0 HGF/c-Met Signaling Pathway cluster_1 Downstream Pathways HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT This compound This compound This compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT->Migration

Caption: this compound inhibits the HGF/c-Met signaling pathway.

References

Norleual stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a compound named "Norleual" could not be found. The following information is provided for Norleucine , a likely alternative based on the name.

This technical support center provides guidance on the stability and storage of Norleucine for long-term use in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Norleucine?

A1: Solid Norleucine is a stable compound. For long-term storage, it is recommended to store it in a cool, dry, well-ventilated, and locked storeroom away from incompatible materials such as strong oxidizers.[1][2] While it is stable at room temperature, refrigeration at 2-8°C can also be used.[3]

Q2: How should I store Norleucine solutions?

A2: For long-term stability, Norleucine solutions should be aliquoted and stored at low temperatures. Recommendations vary, but generally, storage at -20°C for up to one month or -80°C for up to six months is advised.[4] It is best to prepare fresh solutions and use them promptly to avoid degradation. Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound.

Q3: What solvents are suitable for dissolving Norleucine?

A3: Norleucine is soluble in water and slightly soluble in aqueous acids. When preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.

Q4: Is Norleucine stable under all experimental conditions?

A4: No. While generally stable, Norleucine can be degraded under certain conditions. It is incompatible with strong oxidizers. Studies have shown that it is unstable in the presence of permanganate, hypochlorite, and under hydroxyl radical-generating conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Norleucine due to improper storage.Ensure solid Norleucine is stored in a cool, dry place. For solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Contamination of stock solution.Filter-sterilize aqueous solutions. Handle with sterile techniques to prevent microbial contamination.
Unexpected side-reactions Reaction with strong oxidizing agents in the experimental buffer or media.Review all components of your experimental setup to ensure no strong oxidizers are present.
Alteration of protein function in cellular assays Misincorporation of Norleucine into proteins in place of leucine (B10760876) or methionine.Be aware of this possibility in protein synthesis studies. Use appropriate controls to assess the impact of Norleucine incorporation. Consider using analytical techniques like mass spectrometry to confirm protein identity.

Stability Data

The stability of Norleucine is dependent on the storage conditions. The following tables summarize the recommended storage conditions for maintaining long-term stability.

Table 1: Storage Conditions for Solid Norleucine

Condition Recommendation Shelf Life
Temperature Room Temperature or 2-8°CIndefinite if stored properly
Atmosphere Dry, well-ventilated
Incompatibilities Avoid strong oxidizers

Table 2: Storage Conditions for Norleucine Solutions

Storage Temperature Duration Recommendations
-20°C Up to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°C Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Norleucine Stock Solution
  • Weighing: Accurately weigh the desired amount of solid Norleucine powder in a sterile container.

  • Dissolving: Add the appropriate volume of sterile, purified water or a suitable buffer to achieve the desired concentration. Norleucine is soluble in water.

  • Mixing: Gently vortex or sonicate the solution until the Norleucine is completely dissolved.

  • Sterilization: For cell-based assays, filter-sterilize the solution through a 0.22 μm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Norleucine Stability by HPLC

This protocol provides a general workflow for assessing the stability of Norleucine under specific experimental conditions.

  • Sample Preparation:

    • Prepare a Norleucine solution at a known concentration in the buffer or medium to be tested.

    • Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline (T=0) sample.

    • Incubate the other aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).

  • Time-Point Collection: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from the experimental condition and immediately store it at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw all samples (including the T=0 sample) simultaneously.

    • Analyze the concentration of intact Norleucine in each sample using a suitable High-Performance Liquid Chromatography (HPLC) method. Reversed-phase HPLC with a suitable column is often used for amino acid analysis.

    • The mobile phase and detection wavelength will depend on the specific column and instrumentation used.

  • Data Analysis:

    • Calculate the percentage of Norleucine remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining Norleucine against time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Norleucine Stability Assessment prep Prepare Norleucine Solution aliquot Aliquot Solution prep->aliquot t0 Store T=0 Sample at -80°C aliquot->t0 incubate Incubate Samples under Experimental Conditions aliquot->incubate analyze Analyze all Samples by HPLC t0->analyze collect Collect Samples at Time Points incubate->collect store Store Samples at -80°C collect->store store->analyze data Calculate Degradation Rate analyze->data

Caption: Workflow for assessing Norleucine stability.

degradation_pathway Plausible Degradation Pathway for Norleucine norleucine Norleucine keto_acid α-Keto-ε-methylcaproic acid norleucine->keto_acid Transamination isovaleryl_coa Isovaleryl-CoA analog keto_acid->isovaleryl_coa Oxidative Decarboxylation further_metabolism Further Metabolism isovaleryl_coa->further_metabolism

Caption: Postulated degradation pathway of Norleucine.

References

Technical Support Center: Overcoming Norleual Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Norleual, a promising anti-cancer agent.

FAQs: Understanding this compound and Resistance

Q1: What is the primary mechanism of action of this compound?

This compound functions as an antagonist of the Angiotensin IV receptor and can also act as a hepatocyte growth factor (HGF)/c-Met inhibitor.[1] By interfering with the HGF/c-Met signaling axis, this compound can disrupt downstream pathways crucial for cancer cell proliferation and survival, such as the Ras/MEK/Erk pathway.[1] Additionally, in some cancer cell lines, this compound has been observed to induce mitochondrial damage, suggesting a multi-faceted anti-tumor effect.[2]

Q2: What are the common mechanisms by which cancer cells develop resistance to c-Met inhibitors like this compound?

Resistance to c-Met inhibitors can arise through two main strategies employed by cancer cells:

  • On-Target Alterations: These are genetic changes within the c-MET gene itself. Secondary mutations in the kinase domain of c-Met can prevent the inhibitor from binding effectively, rendering it inactive.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked c-Met pathway. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling cascades. Activation of these pathways can restore pro-survival signals, even in the presence of a c-Met inhibitor.

Q3: How can I determine if my cancer cell line has become resistant to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. A cell line with a low IC50 is considered sensitive, while a high IC50 suggests resistance.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems researchers may face during their experiments with this compound.

Issue Potential Cause Recommended Solution
Decreased this compound efficacy over time (Increasing IC50) Development of acquired resistance through on-target mutations or bypass pathway activation.1. Confirm Resistance: Regularly determine the IC50 of this compound. An increase of 3-fold or more is a strong indicator of resistance. 2. Investigate Mechanism: Perform Western blot analysis to check for sustained phosphorylation of downstream effectors like Erk and Akt, which could indicate bypass pathway activation. Sequence the c-MET gene to identify potential resistance mutations. 3. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., EGFR or PI3K inhibitors).
High background in Western blots for phosphorylated proteins (e.g., p-Met, p-Erk) Suboptimal antibody concentration, insufficient blocking, or inappropriate blocking agent.1. Optimize Antibody Dilution: Perform a titration to find the optimal primary antibody concentration. 2. Blocking Conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk for phospho-antibodies, as milk contains phosphoproteins that can cause high background.
Inconsistent results in cell viability assays Variations in cell seeding density, uneven drug distribution, or issues with the assay reagent.1. Consistent Seeding: Ensure a uniform number of cells are seeded in each well. 2. Proper Mixing: After adding this compound, mix the plate gently to ensure even distribution. 3. Reagent Quality: Use fresh assay reagents and ensure they are properly stored according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.

  • Determine Initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing a cell viability assay to determine the IC50 value.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitor and Passage: Continuously monitor the cells and passage them as they reach confluence.

  • Confirm Resistance: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by determining the new IC50 value. A significant increase compared to the parental line indicates a resistant phenotype.

Protocol 2: Cell Viability Assay (WST-8 Assay)

This assay is used to measure cell proliferation and determine the IC50 of this compound.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • WST-8 Reagent: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the activation state of proteins in the c-Met signaling pathway.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met, total Met, p-Erk, total Erk, p-Akt, and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Pathways and Workflows

Signaling Pathways in this compound Action and Resistance

Norleual_Signaling_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound c-Met c-Met This compound->c-Met Inhibits Ras/MEK/Erk Pathway Ras/MEK/Erk Pathway c-Met->Ras/MEK/Erk Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Proliferation Proliferation Ras/MEK/Erk Pathway->Proliferation EGFR EGFR EGFR->Ras/MEK/Erk Pathway Activates (Bypass) EGFR->PI3K/Akt Pathway Activates (Bypass) Survival Survival PI3K/Akt Pathway->Survival

Caption: this compound inhibits the c-Met pathway to block proliferation. Resistance can occur via bypass activation of EGFR and PI3K/Akt pathways.

Experimental Workflow for Investigating this compound Resistance

Norleual_Resistance_Workflow start Start: Decreased this compound Efficacy Observed ic50 Confirm Resistance: Determine IC50 start->ic50 pathway_analysis Investigate Mechanism: Western Blot for p-Met, p-Erk, p-Akt ic50->pathway_analysis sequencing Sequence c-MET Gene ic50->sequencing combination_therapy Test Combination Therapy: This compound + EGFRi or PI3Ki pathway_analysis->combination_therapy sequencing->combination_therapy evaluate_efficacy Evaluate Efficacy: Cell Viability & Apoptosis Assays combination_therapy->evaluate_efficacy end End: Optimized Treatment Strategy evaluate_efficacy->end

Caption: A step-by-step workflow for identifying and addressing this compound resistance in cancer cell lines.

Troubleshooting Logic for this compound Resistance

Norleual_Troubleshooting start Problem: Cells show reduced sensitivity to this compound check_ic50 Is the IC50 significantly increased? start->check_ic50 no_resistance Conclusion: Resistance is not the primary issue. Check experimental parameters. check_ic50->no_resistance No check_p_erk_akt Are p-Erk or p-Akt levels high despite this compound treatment? check_ic50->check_p_erk_akt Yes bypass_pathway Hypothesis: Bypass pathway activation. Consider EGFR or PI3K inhibitors. check_p_erk_akt->bypass_pathway Yes check_cmet_mutation Is there a mutation in the c-MET kinase domain? check_p_erk_akt->check_cmet_mutation No on_target_resistance Hypothesis: On-target resistance. Consider alternative c-Met inhibitors. check_cmet_mutation->on_target_resistance Yes

Caption: A decision tree to guide troubleshooting efforts when encountering this compound resistance.

References

Identifying and mitigating Norleual-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating Norleual-induced cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound is a novel compound under investigation. Preliminary data suggests its cytotoxic effects may be mediated through the induction of oxidative stress and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. The exact mechanism can be cell-type dependent and requires empirical investigation.

Q2: Which assays are recommended for measuring this compound's cytotoxic effects?

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic profile.

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[1]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of late-stage apoptosis or necrosis.[2][3]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mode of cell death.[4][5][6]

Q3: How can I mitigate this compound-induced cytotoxicity in my cell cultures?

Mitigation strategies should target the suspected mechanisms of toxicity.

  • Antioxidant Co-treatment: If oxidative stress is confirmed, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[7][8]

  • ER Stress Inhibitors: Chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress and may reduce this compound's toxicity.[9][10][11]

  • Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure can help minimize off-target cytotoxic effects.

Q4: What are the typical signs of cytotoxicity I should look for under a microscope?

Visual inspection of cells can provide early clues of cytotoxicity. Look for:

  • Changes in cell morphology (e.g., rounding, shrinking, blebbing).

  • Detachment of adherent cells from the culture surface.

  • Presence of cellular debris in the culture medium.

  • A decrease in cell density compared to untreated controls.

Troubleshooting Guides

MTT/MTS Assay Issues
Question/Issue Possible Causes Recommended Solutions
Q5: My replicate wells show high variability. 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in the 96-well plate.1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.2. Use calibrated pipettes; ensure consistent technique.3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity.[12]
Q6: I'm observing high background absorbance in my "media-only" control wells. 1. Contamination of media or reagents.2. Phenol (B47542) red in the medium can interfere with absorbance readings.3. This compound may directly reduce the MTT reagent.1. Use fresh, sterile reagents and media.2. Use phenol red-free medium during the MTT incubation step.[12]3. Run a control with this compound in cell-free media with MTT to check for direct reduction. If positive, consider an alternative assay (e.g., LDH).[12]
Q7: The formazan (B1609692) crystals are not dissolving completely. 1. Inadequate mixing.2. Insufficient volume of solubilization solution.3. Low temperature.1. Place the plate on an orbital shaker for 5-15 minutes.2. Ensure the entire volume of the well is mixed with the solubilizing agent (e.g., DMSO).3. Ensure the plate is at room temperature before reading.
LDH Release Assay Issues
Question/Issue Possible Causes Recommended Solutions
Q8: My "spontaneous release" control shows very high LDH activity. 1. High cell seeding density leading to cell death.2. Overly vigorous pipetting during cell seeding or media changes.3. High inherent LDH activity in the serum used in the culture media.1. Optimize cell seeding density to avoid over-confluence.2. Handle cells gently to avoid mechanical damage to the cell membrane.3. Reduce serum concentration during the assay or use a serum-free medium. Test the medium with serum alone for LDH activity.[13][14]
Q9: There is high variability between my replicate wells. 1. Inconsistent cell numbers across wells.2. Bubbles in the wells interfering with the absorbance reading.1. Ensure proper cell counting and seeding techniques.2. Be careful not to introduce bubbles during reagent addition. If present, remove them with a sterile pipette tip before reading.
Q10: My experimental values are negative after subtracting the background. 1. Incorrect background control used.2. The test compound inhibits LDH activity.1. Ensure you are subtracting the correct background (from wells with media and no cells).2. Test this compound's effect on purified LDH enzyme to check for direct inhibition.
Annexin V/PI Flow Cytometry Issues
Question/Issue Possible Causes Recommended Solutions
Q11: A high percentage of cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+) even in the control group. 1. Harsh cell handling during harvesting (e.g., over-trypsinization).2. Cells were unhealthy or over-confluent before the experiment.3. Delayed analysis after staining.1. Use a gentle dissociation reagent (e.g., Accutase) for adherent cells. Avoid using EDTA as Annexin V binding is calcium-dependent.[15]2. Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.3. Analyze samples on the flow cytometer as soon as possible (ideally within one hour) after staining.[16]
Q12: I am not seeing a clear separation between cell populations. 1. Inadequate compensation settings on the flow cytometer.2. Low concentration of staining reagents.1. Use single-stain controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation.[15]2. Titrate Annexin V and PI concentrations to determine the optimal amount for your cell type.
Q13: There are very few apoptotic cells in my treated group. 1. This compound concentration is too low or exposure time is too short.2. The peak of apoptosis has been missed (too early or too late).3. Apoptotic cells (which often detach) were lost during washing steps.1. Perform a dose-response and time-course experiment to find the optimal conditions.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response.[16]3. Always collect the supernatant (culture medium) along with the adherent cells during harvesting, as it contains the detached apoptotic cells.[15]

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells (48h)

AssayThis compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MTT 0 (Vehicle)100 ± 4.5\multirow{6}{}{22.5}
585.2 ± 5.1
1068.7 ± 3.9
2549.1 ± 4.2
5023.5 ± 3.1
1008.9 ± 2.5
LDH 0 (Vehicle)5.2 ± 1.1 (% Cytotoxicity)\multirow{6}{}{25.1}
518.9 ± 2.3 (% Cytotoxicity)
1034.6 ± 3.5 (% Cytotoxicity)
2552.3 ± 4.8 (% Cytotoxicity)
5078.1 ± 5.2 (% Cytotoxicity)
10091.4 ± 3.9 (% Cytotoxicity)

Table 2: Apoptotic Profile of HeLa Cells after 24h Treatment with this compound (25 µM)

TreatmentViable Cells (%) (Ann V-/PI-)Early Apoptotic Cells (%) (Ann V+/PI-)Late Apoptotic/Necrotic Cells (%) (Ann V+/PI+)
Vehicle Control 95.1 ± 2.12.5 ± 0.82.4 ± 0.7
This compound (25 µM) 55.3 ± 4.528.9 ± 3.715.8 ± 3.1
This compound + NAC (5 mM) 82.7 ± 3.910.1 ± 2.27.2 ± 1.9
This compound + 4-PBA (2 mM) 78.5 ± 4.113.6 ± 2.87.9 ± 2.0

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response, 24-72h) A->B C 3. Perform Cytotoxicity Assays B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis/Necrosis) C->F G 4. Data Acquisition (Plate Reader / Flow Cytometer) D->G E->G F->G H 5. Data Analysis (Calculate % Viability, IC50, Apoptosis Rate) G->H

Workflow for assessing this compound-induced cytotoxicity.

G cluster_pathway Proposed Signaling Pathway for this compound Cytotoxicity This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bax Bax/Bcl-2 Ratio ↑ Mito->Bax UPR->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_troubleshooting Troubleshooting Logic: High Replicate Variability Start High Variability in Replicates Q1 Is cell suspension homogeneous? Start->Q1 S1 Solution: Ensure single-cell suspension. Mix thoroughly before plating. Q1->S1 No Q2 Is pipetting technique consistent? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved S1->End S2 Solution: Use calibrated pipettes. Practice consistent dispensing. Q2->S2 No Q3 Are 'edge effects' suspected? Q2->Q3 Yes A2_Yes Yes A2_No No S2->End S3 Solution: Avoid outer wells. Fill with sterile PBS. Q3->S3 Yes Q3->End No A3_Yes Yes A3_No No S3->End

References

Validation & Comparative

A Comparative Analysis of Norleual and Other c-Met Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Norleual and other prominent c-Met inhibitors. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation and selection of these therapeutic agents.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous cancers, making it a significant therapeutic target.[1][2] This has led to the development of a range of c-Met inhibitors, including small molecules and monoclonal antibodies.[3][4] This guide focuses on a comparative analysis of this compound, a potent HGF/c-Met inhibitor, against other well-characterized c-Met inhibitors.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and other relevant parameters of this compound and a selection of other c-Met inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

InhibitorTypeTarget(s)c-Met IC50Other Key IC50sReference(s)
This compound Angiotensin IV analogHGF/c-Met3 pM-[5]
Crizotinib Small Molecule (Type I)c-Met, ALK, ROS111 nM (cell-based)ALK: 24 nM (cell-based)
Cabozantinib Small Molecule (Type II)c-Met, VEGFR2, AXL, RET, KIT, FLT31.3 nM, 5.4 nMVEGFR2: 0.035 nM, AXL: 7 nM, RET: 5.2 nM, KIT: 4.6 nM, FLT3: 11.3 nM
Tivantinib Small Molecule (Non-ATP competitive)c-Met--
Capmatinib Small Moleculec-Met0.13 nM (cell-free)Inactive against RONβ, EGFR, HER-3
AMG-337 Small Molecule (Type I)c-Met1 nMHighly selective for c-Met
PHA-665752 Small Moleculec-Met9 nM (cell-free)>50-fold selectivity for c-Met over other RTKs
TPX-0022 Macrocyclic Inhibitorc-Met, c-Src2.7 nM (in vitro kinase assay)c-Src inhibition also observed
Savolitinib Small Moleculec-Met5 nM (c-Met), 3 nM (p-Met)Highly selective for c-Met
MGCD-265 Small Moleculec-Met, VEGFR1/2/3, Ron, Tie21 nMVEGFR1: 3 nM, VEGFR2: 3 nM, VEGFR3: 4 nM

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in vivo. In a murine melanoma model, daily intraperitoneal injections of this compound at 50 μg/kg for two weeks suppressed pulmonary colonization by B16-F10 cells. Comparative in vivo studies with other c-Met inhibitors are crucial for a comprehensive evaluation. For instance, Cabozantinib has shown significant tumor growth inhibition in various xenograft models.

Toxicity and Safety Profiles

While detailed preclinical toxicity data for this compound is not extensively published, the safety profiles of other c-Met inhibitors have been evaluated in clinical trials. For example, some c-Met inhibitors like JNJ-38877605 were discontinued (B1498344) due to renal toxicity. In contrast, FDA-approved inhibitors like Crizotinib and Cabozantinib have manageable safety profiles, though adverse events are observed. A thorough investigation into the toxicity of any new c-Met inhibitor is a critical step in its development.

Mandatory Visualizations

To better understand the context of this comparative analysis, the following diagrams illustrate the c-Met signaling pathway, a general workflow for evaluating c-Met inhibitors, and the logical relationship of different inhibitor types.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GAB1 GAB1 P1->GAB1 P2->GAB1 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Migration, Survival) ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse STAT3->CellResponse

Fig. 1: Simplified c-Met Signaling Pathway

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (Determine IC50) CellPro Cell Proliferation Assay (e.g., MTT) KinaseAssay->CellPro MigrationAssay Cell Migration/Invasion Assay CellPro->MigrationAssay WesternBlot Western Blot (Target Engagement) CellPro->WesternBlot Xenograft Tumor Xenograft Model (Efficacy Study) MigrationAssay->Xenograft WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PD Pharmacodynamics/ Pharmacokinetics Toxicity->PD Start Compound Synthesis (e.g., this compound) Start->KinaseAssay Clinical Clinical Trials PD->Clinical

Fig. 2: General Experimental Workflow for c-Met Inhibitor Evaluation

cMet_Inhibitor_Types cluster_small_molecules Small Molecule TKIs cluster_biologics Biologics Inhibitors c-Met Inhibitors TypeI Type I (ATP-competitive) e.g., Crizotinib Inhibitors->TypeI TypeII Type II (ATP-competitive) e.g., Cabozantinib Inhibitors->TypeII NonATP Non-ATP Competitive e.g., Tivantinib Inhibitors->NonATP AntiMet Anti-c-Met Antibodies e.g., Onartuzumab Inhibitors->AntiMet AntiHGF Anti-HGF Antibodies e.g., Rilotumumab Inhibitors->AntiHGF

Fig. 3: Classification of c-Met Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines for key assays used in the evaluation of c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Materials:

  • Recombinant c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant c-Met kinase, and the kinase substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-20 µL. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable software.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known c-Met activity

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of c-Met inhibitors.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells or patient-derived tumor tissue

  • Matrigel (optional, to improve tumor take rate)

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell/Tissue Preparation: Prepare a suspension of human cancer cells or small fragments of patient-derived tumor tissue. For cell lines, a mixture with Matrigel is often used.

  • Tumor Implantation: Subcutaneously inject the cell suspension or implant the tumor fragments into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.

Conclusion

This compound demonstrates remarkable potency as a c-Met inhibitor with a picomolar IC50 value. This positions it as a highly promising candidate for further preclinical and clinical investigation. However, a comprehensive evaluation necessitates direct comparative studies against other established and emerging c-Met inhibitors, particularly regarding in vivo efficacy across various cancer models and a detailed toxicity profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and interpret such studies, ultimately contributing to the development of more effective targeted therapies for cancers driven by aberrant c-Met signaling.

References

Validating the Efficacy of Norleual (Ac-Leu-Leu-Norleucinol) in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Norleual, chemically known as Ac-Leu-Leu-Norleucinol (ALLN), with other alternatives, supported by experimental data. ALLN is a synthetic tripeptide aldehyde that functions as a cell-permeable inhibitor of several cysteine proteases, most notably calpains and the 26S proteasome.[1] Its efficacy in preclinical cancer models stems from its ability to disrupt protein degradation pathways, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1]

Quantitative Data Summary

The in vitro efficacy of ALLN has been demonstrated across multiple cancer cell lines. Key performance indicators include its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki) against specific enzymes.

In Vitro Efficacy of Ac-Leu-Leu-Norleucinol (ALLN)
ParameterCell Line / EnzymeValue
IC50 L1210 (Leukemia)3 µM[1]
Melanoma B1614.5 µM[1]
HeLa (Cervical Cancer)25.1 µM[1]
Ki Calpain I190 nM
Calpain II220 nM
Cathepsin B150 nM
Cathepsin L500 pM
Proteasome6 µM

Comparison with an Alternative: MG132

Comparative Overview: ALLN vs. MG132
FeatureAc-Leu-Leu-Norleucinol (ALLN)MG132
Primary Target Calpain I and II, Proteasome26S Proteasome
Mechanism of Action Reversible peptide aldehyde inhibitorReversible peptide aldehyde inhibitor
Potency (Proteasome) Ki = 6 µMIC₅₀ (Chymotrypsin-like) = 0.22 µM
Potency (Off-Target) Ki (Calpain I) = 190 nM, Ki (Calpain II) = 220 nMIC₅₀ (Calpain) = 1.2 µM
Selectivity Less selective for the proteasome; potent inhibitor of calpains and cathepsins.More selective for the proteasome.
Reported In Vivo Model HCT116 (colon cancer) xenograftOsteosarcoma (HOS) xenograft, Esophageal cancer (EC9706) xenograft
Reported In Vivo Effect Hinders HCT116 tumor growth (quantitative data not provided).Modest tumor growth suppression alone; significant synergistic effect with cisplatin.

Note: The in vivo comparison is indirect and based on data from different studies and cancer models. Direct head-to-head studies are required for a definitive comparison of their in vivo efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ALLN in Apoptosis Induction

ALLN induces apoptosis primarily through the inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins, including the inhibitor of NF-κB, IκBα. The stabilization of IκBα prevents the activation of the NF-κB signaling pathway, which is crucial for cell survival. The accumulation of pro-apoptotic proteins and misfolded proteins also contributes to cellular stress, ultimately triggering the apoptotic cascade.

ALLN_Apoptosis_Pathway Mechanism of ALLN-induced Apoptosis ALLN Ac-Leu-Leu-Norleucinol (ALLN) Proteasome 26S Proteasome ALLN->Proteasome inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degrades IkBa IκBα Proteasome->IkBa degrades Cell_Stress Cellular Stress Ub_Proteins->Cell_Stress accumulation leads to NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis prevents Cell_Stress->Apoptosis induces

Mechanism of ALLN-induced apoptosis.
Experimental Workflow for In Vivo Xenograft Studies

A typical workflow to evaluate the in vivo efficacy of a compound like ALLN in a tumor xenograft model involves several key steps, from cell preparation to data analysis.

In_Vivo_Workflow Workflow for In Vivo Xenograft Studies cluster_pre Pre-implantation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_post Post-treatment Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis Endpoint->Analysis

Workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from general laboratory procedures to determine the cytotoxic effects of ALLN.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with ALLN.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Ac-Leu-Leu-Norleucinol (ALLN)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of ALLN in complete medium. Add the ALLN dilutions to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Proteasome Activity Assay

This protocol is adapted from commercially available kits and general laboratory procedures to measure the chymotrypsin-like activity of the proteasome.

Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates following treatment with ALLN.

Materials:

  • Cell lysis buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132 for control)

  • Assay buffer

Procedure:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add a defined amount of cell lysate to each well. For experimental wells, add ALLN at various concentrations. Include a vehicle control.

  • Reaction and Measurement: Add the fluorogenic proteasome substrate to all wells and incubate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths at various time points.

  • Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of ALLN.

Objective: To assess the anti-tumor activity of ALLN in a mouse xenograft model.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer ALLN (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control to the respective groups according to a defined schedule.

  • Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

References

Norleual vs. Angiotensin IV: A Head-to-Head In Vivo Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Potent Angiotensin IV Analogs in Preclinical Research

In the landscape of neuroscience and cardiovascular research, the renin-angiotensin system (RAS) continues to be a focal point for therapeutic innovation. Beyond its classical role in blood pressure regulation, components of the RAS, particularly Angiotensin IV (Ang IV) and its analogs, have emerged as significant modulators of cognitive function. This guide provides a detailed head-to-head comparison of Angiotensin IV and its potent, metabolically stabilized analog, Norleual (also known as Nle¹-Ang IV), focusing on their in vivo performance in preclinical models. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate compound for their research endeavors.

At a Glance: this compound vs. Angiotensin IV

FeatureThis compound (Nle¹-Ang IV)Angiotensin IV
Primary Target AT₄ Receptor (Insulin-Regulated Aminopeptidase (B13392206) - IRAP)AT₄ Receptor (Insulin-Regulated Aminopeptidase - IRAP)
Alternative Target Hepatocyte Growth Factor (HGF)/c-Met System[1][2][3][4][5]Primarily AT₄ Receptor; weak affinity for AT₁ and AT₂ receptors[6]
Cognitive Effects Potent cognitive enhancer, reverses amnesia in preclinical models[7]Enhances learning, memory consolidation, and recall[8][9][10]
Cardiovascular Effects Reduces mechanically-induced immediate-early gene expression in the heart[11]Can induce hypertension via AT₁ receptor interaction[12]
Metabolic Stability Enhanced metabolic stability due to N-terminal modification[7]Susceptible to metabolic degradation
Receptor Binding Affinity Extremely high affinity for the AT₄ receptor[13]High affinity for the AT₄ receptor

Cognitive Enhancement: A Comparative Analysis

Both this compound and Angiotensin IV have demonstrated significant pro-cognitive effects in various animal models of learning and memory. Their primary mechanism of action is believed to be the engagement of the AT₄ receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[8][9][10][14][15]

Performance in Preclinical Models of Cognitive Impairment

A common model to evaluate pro-cognitive agents is the reversal of scopolamine-induced amnesia in the Morris water maze, a test of spatial learning and memory.[1][16][17][18][19]

CompoundAnimal ModelDosing Regimen (Example)Key Findings
This compound Rats with scopolamine-induced amnesiaIntracerebroventricular (ICV) administrationSignificantly reverses scopolamine-induced deficits in Morris water maze performance.[7]
Angiotensin IV Normal and scopolamine-treated rodentsCentral or peripheral administrationEnhances acquisition, consolidation, and recall; reverses memory deficits in amnesia models.[8][9][10][14]

Experimental Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze

  • Animal Model: Male Wistar rats are typically used.

  • Apparatus: A circular water tank (e.g., 1.5m diameter) filled with opaque water is used. A hidden platform is submerged just below the water's surface in one quadrant.

  • Acquisition Phase: Animals are trained to find the hidden platform over several days, with multiple trials per day. Escape latency (time to find the platform) is recorded.

  • Amnesia Induction: Scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to induce a cholinergic deficit, mimicking aspects of cognitive impairment.[1][16][17][18][19]

  • Treatment: this compound or Angiotensin IV is administered, typically via intracerebroventricular (ICV) injection, at a predetermined time before the probe trial.

  • Probe Trial: The platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

Cardiovascular Effects: A Divergent Profile

While both molecules are derivatives of the potent vasoconstrictor Angiotensin II, their effects on the cardiovascular system appear to differ significantly, largely due to their receptor binding profiles.

Blood Pressure Regulation
CompoundAnimal ModelDosing Regimen (Example)Key Findings
This compound Isolated rabbit heartPerfusion with 10⁻¹⁰ M solutionReduces mechanically-induced expression of c-fos and egr-1, suggesting a potential cardioprotective role against mechanical stress.[11]
Angiotensin IV Transgenic mice with chronic brain release of Ang IVChronic releaseInduces hypertension that is reversible with an AT₁ receptor antagonist, suggesting an interaction with the AT₁ receptor at higher concentrations.[12]

Experimental Protocol: Tail-Cuff Method for Blood Pressure Measurement in Rodents

  • Animal Model: Conscious rats or mice are used.

  • Apparatus: A specialized tail-cuff system with a pneumatic pulse sensor is employed. The animal is placed in a restrainer.

  • Procedure: The tail-cuff is inflated and then slowly deflated. The sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.[20][21][22][23][24]

  • Acclimatization: It is crucial to acclimate the animals to the procedure for several days before recording official measurements to minimize stress-induced blood pressure elevations.[20]

Unraveling the Signaling Pathways

The mechanisms through which this compound and Angiotensin IV exert their effects are complex and involve multiple signaling cascades.

Angiotensin IV Signaling in Cognitive Enhancement

Angiotensin IV's cognitive benefits are primarily attributed to its interaction with the AT₄ receptor (IRAP). Several downstream pathways have been proposed:

  • Inhibition of IRAP Activity: By inhibiting IRAP, Angiotensin IV may increase the half-life of other neuropeptides that are substrates for IRAP and have pro-cognitive effects.[14]

  • Enhanced Glucose Uptake: The AT₄ receptor is associated with the GLUT4 glucose transporter. Angiotensin IV may facilitate neuronal glucose uptake, providing more energy for cognitive processes.[8][9][10]

  • Neurotransmitter Release: Angiotensin IV has been suggested to promote the release of acetylcholine (B1216132) and dopamine, neurotransmitters crucial for learning and memory.[8][9][10]

Angiotensin_IV_Cognitive_Signaling AngIV Angiotensin IV AT4R AT₄ Receptor (IRAP) AngIV->AT4R IRAP_Inhibition Inhibition of IRAP Activity AT4R->IRAP_Inhibition Glucose_Uptake ↑ Neuronal Glucose Uptake AT4R->Glucose_Uptake Neurotransmitter ↑ Acetylcholine & Dopamine Release AT4R->Neurotransmitter Neuropeptides ↑ Pro-cognitive Neuropeptides IRAP_Inhibition->Neuropeptides Cognition Cognitive Enhancement Neuropeptides->Cognition Glucose_Uptake->Cognition Neurotransmitter->Cognition

Angiotensin IV Cognitive Enhancement Pathway
This compound's Dual Signaling Pathways

This compound, as a potent AT₄ receptor agonist, is expected to engage the same pathways as Angiotensin IV. However, compelling evidence indicates that this compound also acts as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][2][3][4][5] This dual activity suggests that this compound's in vivo effects may be a composite of its actions at both receptor systems. The HGF/c-Met system is involved in cell proliferation, migration, and survival, and its inhibition by this compound has been shown to have anti-angiogenic and anti-cancer effects in preclinical models.[4][7][25][26]

Norleual_Signaling This compound This compound AT4R AT₄ Receptor (IRAP) This compound->AT4R HGFR HGF/c-Met Receptor This compound->HGFR Inhibition Cognitive_Effects Cognitive Enhancement AT4R->Cognitive_Effects AntiAngiogenic_Effects Anti-Angiogenic & Anti-Cancer Effects HGFR->AntiAngiogenic_Effects

This compound's Dual Signaling Mechanisms

Experimental Protocol: Intracerebroventricular (ICV) Injection in Rodents

  • Animal Preparation: The animal (rat or mouse) is anesthetized and placed in a stereotaxic frame.[12][27][28]

  • Surgical Procedure: A small incision is made in the scalp to expose the skull. A burr hole is drilled at specific coordinates relative to bregma to target a lateral ventricle.[12][27][28]

  • Cannula Implantation: A guide cannula is lowered into the ventricle and secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.

  • Injection: At the time of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. The test compound is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[29][27]

Conclusion and Future Directions

This compound and Angiotensin IV are both powerful tools for investigating the role of the AT₄ receptor in cognitive function. This compound's enhanced metabolic stability offers a significant advantage for in vivo studies requiring sustained receptor engagement. However, its dual activity at the HGF/c-Met receptor introduces a layer of complexity that researchers must consider when interpreting results. Angiotensin IV remains a valuable tool for studying the direct effects of AT₄ receptor activation, though its potential for hypertensive effects at higher concentrations warrants careful dose-response studies.

Future research should focus on direct, in vivo comparative studies of this compound and Angiotensin IV to delineate the precise contributions of the AT₄ and HGF/c-Met pathways to their observed cognitive and cardiovascular effects. Such studies will be instrumental in advancing our understanding of these complex signaling systems and their potential as therapeutic targets.

References

Unraveling the Mechanism of Norleual: A Comparative Guide to HGF/c-Met Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the angiotensin IV analog Norleual reveals its potent inhibition of the HGF/c-Met signaling pathway, a key player in cancer progression. However, a comprehensive review of the scientific literature indicates that the initial findings on this compound's mechanism of action have not yet been independently replicated or validated by different laboratories. This guide provides a comparative overview of this compound against other well-documented HGF/c-Met inhibitors, offering researchers a broader context for evaluating its therapeutic potential.

The HGF/c-Met signaling cascade is a crucial pathway in cellular processes like proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, an angiotensin IV analog, has been identified as a powerful inhibitor of this pathway, purportedly by mimicking the hinge region of Hepatocyte Growth Factor (HGF) and preventing its dimerization, a necessary step for c-Met receptor activation. Initial studies have reported its efficacy in the picomolar range.

Despite these promising initial findings, the core principle of scientific validation through independent replication remains unaddressed for this compound. This guide, therefore, presents a comparison with other extensively studied c-Met inhibitors, namely Cabozantinib, Crizotinib, and Tepotinib (B1684694), for which a wealth of data from multiple research groups and clinical trials is available.

Comparative Analysis of HGF/c-Met Inhibitors

To provide a clear and objective comparison, the following tables summarize the key characteristics and performance data of this compound and selected alternative c-Met inhibitors.

Inhibitor Mechanism of Action Reported IC50 (c-Met) Clinical Development Status Key References
This compound HGF hinge region mimic, prevents HGF dimerization~3 pM (inhibition of HGF-dependent effects)Preclinical[1]
Cabozantinib Multi-targeted tyrosine kinase inhibitor (TKI) including c-Met, VEGFR2, RET1.3 nM (cell-free assay)FDA Approved (for various cancers)[2]
Crizotinib TKI targeting ALK, ROS1, and c-Met11 nM (cell-based assay)FDA Approved (for ALK/ROS1-positive NSCLC)[2][3]
Tepotinib Highly selective TKI of c-MetPreclinical data suggests high potencyFDA Approved (for METex14 skipping NSCLC)[4][5][6][7]
BMS-777607 TKI targeting c-Met, Axl, Ron, and Tyro33.9 nM (cell-free assay)Preclinical/Early Clinical[2][8][9]

In Vitro Efficacy Comparison

The following table details the half-maximal inhibitory concentration (IC50) values of these inhibitors against c-Met in various assays, providing a quantitative measure of their potency.

Inhibitor Assay Type Cell Line/System IC50 Value Reference
This compound HGF-dependent cell scatteringMDCK cells~3 pM[1]
Cabozantinib Cell-free kinase assay-1.3 nM[2]
Crizotinib Cell-based assay-11 nM[2]
Tepotinib Preclinical modelsVarious NSCLC modelsPotent inhibition observed[10]
BMS-777607 Cell-free kinase assay-3.9 nM[2]
BMS-777607 Inhibition of c-Met autophosphorylationProstate cancer cells<1 nM[8]

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used to characterize HGF/c-Met inhibitors.

Western Blot for Phospho-c-Met

This protocol is used to determine the extent of c-Met activation by measuring its phosphorylation status.

  • Cell Culture and Treatment: Plate cells (e.g., A549, PC-3) and grow to 70-80% confluency. Serum-starve cells overnight. Pre-treat with the inhibitor at various concentrations for 1-2 hours, followed by stimulation with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of an inhibitor to block HGF-induced cell migration.

  • Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add serum-free media containing the inhibitor at various concentrations, with or without HGF.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This method quantifies the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.

  • Cell Seeding: Suspend serum-starved cells in serum-free media containing the inhibitor and seed them into the upper chamber.

  • Chemoattractant: Add media containing HGF to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Analysis: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the HGF/c-Met signaling pathway and a typical experimental workflow for evaluating an inhibitor.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Autophosphorylation & Recruitment STAT3 STAT3 cMet->STAT3 Grb2 Grb2 Gab1->Grb2 PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Migration Migration & Invasion STAT3->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental_Workflow cluster_planning Phase 1: In Vitro Characterization cluster_functional Phase 2: Functional Assays cluster_invivo Phase 3: In Vivo Validation Kinase_Assay Biochemical Kinase Assay (Determine direct enzyme inhibition) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Potency Phospho_Blot Western Blot for p-cMet (Confirm target engagement in cells) Cell_Viability->Phospho_Blot Mechanism Migration_Assay Migration Assay (Wound Healing) Phospho_Blot->Migration_Assay Function Invasion_Assay Invasion Assay (Transwell) Migration_Assay->Invasion_Assay Metastatic Potential Xenograft Tumor Xenograft Model (Evaluate anti-tumor efficacy) Invasion_Assay->Xenograft Efficacy Toxicity Toxicology Studies (Assess safety profile) Xenograft->Toxicity Safety

Caption: A generalized workflow for the preclinical evaluation of a c-Met inhibitor.

References

A Comparative Guide to Calpain Inhibitor Efficacy: Deconstructing First-Generation Limitations and a Clarification on Norleual

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of first-generation calpain inhibitors, supported by experimental data. It also clarifies the distinct mechanistic action of Norleual, a compound sometimes mistakenly associated with calpain inhibition.

A central point of clarification is that this compound (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is not a calpain inhibitor.[1][2] Experimental evidence demonstrates that this compound functions as an angiotensin IV analog.[1][2] Its mechanism of action involves acting as a hepatocyte growth factor (HGF) mimic and an antagonist to the c-Met receptor, thereby inhibiting HGF/c-Met signaling pathways.[1] This pathway is implicated in various cellular processes, including proliferation, migration, and invasion.

Given this fundamental difference in molecular targets, a direct efficacy comparison between this compound and calpain inhibitors is not scientifically valid. Therefore, this guide will focus on the efficacy of first-generation calpain inhibitors and contrast them with the advancements seen in subsequent generations, providing a relevant comparative framework for researchers in the field.

First-Generation Calpain Inhibitors: Potent but Problematic

Calpains are a family of calcium-dependent cysteine proteases involved in a myriad of cellular functions, and their dysregulation is linked to numerous pathologies, making them an attractive therapeutic target. First-generation calpain inhibitors were instrumental in the initial exploration of calpain function. However, their utility as selective therapeutic agents is hampered by significant limitations, primarily a lack of specificity and poor cell permeability.

Many of these early inhibitors are peptide-based molecules with reactive functional groups that target the cysteine thiol in the active site of calpains. This mechanism, however, is not exclusive to calpains, leading to off-target inhibition of other cysteine proteases like cathepsins and the proteasome, which can result in cellular toxicity.

Below is a summary of quantitative data for representative first-generation calpain inhibitors.

InhibitorTypeTarget(s)Ki (nM)IC50 (nM)Key Limitations
Calpain Inhibitor I (ALLN) Peptidyl aldehydeCalpain I, Calpain II, Cathepsin B, Cathepsin L190 (Calpain I), 220 (Calpain II), 150 (Cathepsin B), 0.5 (Cathepsin L)-Low selectivity
Calpeptin Peptidyl aldehydeCalpain I, Calpain II-5 - 52Low selectivity
MDL28170 Peptidyl aldehydeCalpain I, Calpain II--Low selectivity
E-64 Epoxysuccinyl peptideIrreversible inhibitor of many cysteine proteases-570Very low selectivity

Advancements in Calpain Inhibition: A Generational Leap in Specificity

Recognizing the shortcomings of the first-generation inhibitors, subsequent research has focused on developing more selective and cell-permeable compounds.

  • Second-Generation Inhibitors: These compounds often feature modifications to the peptide backbone to improve selectivity and cell permeability.

  • Third-Generation Inhibitors: More recent developments have yielded highly selective inhibitors, some of which target specific calpain isoforms (e.g., calpain-1 vs. calpain-2), offering a more nuanced approach to therapeutic intervention.

Inhibitor GenerationExample Compound(s)Key Improvements
Second-Generation NYC215Higher potency than E-64
Third-Generation NYC438, NYC488, NA-184Improved selectivity for specific calpain isoforms (e.g., Calpain-1 or Calpain-2)

Experimental Protocols

Determining the IC50 of a Calpain Inhibitor

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. A common method to determine this value is through a fluorometric activity assay.

1. Principle: This assay utilizes a fluorogenic calpain substrate which, when cleaved by active calpain, releases a fluorescent molecule. The inhibitor's potency is determined by measuring the reduction in fluorescence at various inhibitor concentrations.

2. Materials:

  • Purified calpain enzyme (e.g., calpain-1 or calpain-2)
  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
  • Assay buffer (containing an appropriate concentration of CaCl2 to activate the calpain)
  • Test inhibitor at various concentrations
  • 96-well black microplate
  • Fluorescence plate reader

3. Procedure:

  • Prepare a series of dilutions of the test inhibitor.
  • In the wells of the microplate, add the assay buffer, the purified calpain enzyme, and the various concentrations of the inhibitor. Include a control with no inhibitor.
  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore).
  • Calculate the rate of reaction for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing a Key Calpain-Mediated Pathway: Apoptosis

Calpains play a complex role in programmed cell death (apoptosis). One established pathway involves the cleavage of Bid, a pro-apoptotic protein, which then translocates to the mitochondria to initiate the release of cytochrome c.

Calpain_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Stimulus e.g., Cisplatin Ca2_increase Increased Intracellular Ca2+ Stimulus->Ca2_increase Induces Calpain_activation Calpain Activation Ca2_increase->Calpain_activation Activates Bid Bid Calpain_activation->Bid Cleaves tBid tBid (truncated Bid) Bid->tBid Cytochrome_c Cytochrome c Release tBid->Cytochrome_c Promotes Caspase_activation Caspase Activation Apoptosis Apoptosis Caspase_activation->Apoptosis Executes Cytochrome_c->Caspase_activation Activates

Caption: Calpain-mediated apoptotic signaling pathway.

Experimental Workflow: Calpain Inhibitor IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a potential calpain inhibitor.

Calpain_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_prep Prepare Reagents: - Calpain Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Dilutions Plate_setup Set up 96-well plate: Add enzyme, buffer, and inhibitor Reagent_prep->Plate_setup Incubation Pre-incubate Plate_setup->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Data_processing Calculate reaction rates Measurement->Data_processing Plotting Plot % inhibition vs. [Inhibitor] Data_processing->Plotting IC50_calc Determine IC50 from dose-response curve Plotting->IC50_calc

Caption: Workflow for IC50 determination of a calpain inhibitor.

References

A Comparative Analysis of Norleual and HGF Binding Affinity to the c-Met Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of the synthetic peptide Norleual and the natural ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor, a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of c-Met inhibition.

Executive Summary

The c-Met receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, migration, and invasion.[1][2] Its natural ligand is Hepatocyte Growth Factor (HGF).[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers. This compound, an angiotensin IV analog, has been identified as a potent inhibitor of the HGF/c-Met system.[1][3] This guide presents a comparative overview of the binding characteristics of this compound and HGF to c-Met, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Table

The following table summarizes the quantitative data on the binding affinity of this compound and HGF to the c-Met receptor. It is important to note that the metrics used to quantify binding differ (IC50 for this compound and Kd for HGF), reflecting the different experimental approaches used to characterize an inhibitor versus a natural ligand. While not directly equivalent, both values indicate a very high affinity for the c-Met receptor.

LigandBinding Affinity MetricValueTargetMethod
This compound IC503 pMc-MetCompetitive Radioligand Binding Assay
HGF Kd~0.2-0.3 nMc-Met EctodomainELISA

Note: IC50 (half-maximal inhibitory concentration) for this compound represents the concentration required to displace 50% of HGF from the c-Met receptor. Kd (dissociation constant) for HGF represents the concentration at which half of the c-Met receptors are occupied by HGF at equilibrium. A lower value for both metrics indicates a higher binding affinity.

In-Depth Analysis of Binding Affinity

This compound: As a synthetic peptide, this compound demonstrates exceptionally high potency in inhibiting the HGF/c-Met interaction, with an IC50 value in the picomolar range (3 pM).[1][3] This suggests a very strong and specific interaction with the c-Met receptor, effectively outcompeting the natural ligand, HGF. The mechanism of action is competitive inhibition, meaning this compound directly competes with HGF for binding to the receptor.[3]

Hepatocyte Growth Factor (HGF): HGF is the only known high-affinity natural ligand for the c-Met receptor.[2] The binding of HGF to c-Met is a complex process involving multiple domains on both the ligand and the receptor. The reported dissociation constant (Kd) for the interaction between HGF and the extracellular domain of c-Met is approximately 0.2-0.3 nM, indicating a very strong and stable complex formation under physiological conditions.[4] The interaction is critical for the activation of downstream signaling pathways that regulate cell growth and motility.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols typically used to determine the binding affinities of this compound and HGF to c-Met.

Competitive Radioligand Binding Assay (for this compound IC50 Determination)

This method was employed to determine the inhibitory potency of this compound.

  • Preparation of Membranes: Crude liver membranes from mice, which are rich in c-Met receptors, are prepared through homogenization and centrifugation.

  • Radiolabeling of HGF: Recombinant HGF is labeled with a radioactive isotope (e.g., Iodine-125) to allow for detection.

  • Competitive Binding: A constant concentration of radiolabeled HGF and c-Met-containing membranes are incubated with varying concentrations of unlabeled this compound.

  • Separation and Detection: The mixture is filtered to separate the membrane-bound radiolabeled HGF from the unbound fraction. The radioactivity of the filter is then measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of radiolabeled HGF to the c-Met receptor is determined and reported as the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) (for HGF Kd Determination)

This technique was utilized to quantify the binding affinity of HGF to the c-Met ectodomain.

  • Immobilization of c-Met: The extracellular domain (ectodomain) of the c-Met receptor is coated onto the wells of a microtiter plate.

  • Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA).

  • HGF Incubation: Varying concentrations of HGF are added to the wells and incubated to allow binding to the immobilized c-Met.

  • Detection: An antibody specific to HGF, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This is followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal upon reaction with the enzyme.

  • Signal Quantification: The intensity of the signal, which is proportional to the amount of bound HGF, is measured using a plate reader.

  • Data Analysis: The data is fitted to a saturation binding curve to calculate the dissociation constant (Kd).

Mandatory Visualizations

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events that are central to cell function and are the target of inhibitors like this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain HGF->c-Met:extracellular This compound This compound This compound->c-Met:extracellular Inhibits Dimerization Dimerization c-Met:intracellular->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Migration Migration Downstream Signaling->Migration Invasion Invasion Downstream Signaling->Invasion

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand to its receptor using common laboratory techniques.

Binding_Affinity_Workflow cluster_preparation Sample Preparation cluster_experiment Binding Experiment cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., c-Met) Incubation Incubation of Receptor and Ligand Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (e.g., this compound or HGF) Ligand_Prep->Incubation Detection Detection of Binding Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve_Fitting Binding Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calculation Calculation of Binding Parameters (IC50 or Kd) Curve_Fitting->Parameter_Calculation

Caption: A generalized workflow for determining ligand-receptor binding affinity.

References

Validating the Specificity of N-Acetyl-Leu-Leu-norleucinal (ALLN) for Calpain-2 Over Calpain-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of N-Acetyl-Leu-Leu-norleucinal, often referred to as Norleual or ALLN, against the two major calpain isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain). The central aim is to validate whether ALLN exhibits specificity for calpain-2 over calpain-1, a critical consideration for researchers investigating the distinct roles of these proteases in cellular processes and disease. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency of ALLN Against Calpain Isoforms

Quantitative analysis of the inhibitory constant (Ki) is a key measure of an inhibitor's potency. The data presented below, compiled from publicly available sources, demonstrates the binding affinity of ALLN for both calpain-1 and calpain-2.

InhibitorTargetKᵢ (Inhibition Constant)Selectivity Profile
N-Acetyl-Leu-Leu-norleucinal (ALLN) Calpain-1 190 nM [1]Non-selective. Also inhibits Calpain-2 (Kᵢ: 220 nM), Cathepsin B (Kᵢ: 150 nM), and Cathepsin L (Kᵢ: 0.5 nM).[1][2]
Calpain-2 220 nM [1]

Experimental Protocols

To determine the isoform specificity of a calpain inhibitor such as ALLN, a fluorometric in vitro calpain activity assay is a standard and reliable method. This assay measures the inhibitor's ability to block the enzymatic activity of purified calpain-1 and calpain-2.

In Vitro Fluorometric Calpain Inhibition Assay

Objective: To determine the IC50 and/or Ki values of an inhibitor for calpain-1 and calpain-2.

Materials:

  • Purified human calpain-1 and calpain-2 enzymes (recombinant)

  • N-Acetyl-Leu-Leu-norleucinal (ALLN)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC] or Ac-Leu-Leu-Tyr-AFC [Ac-LLY-AFC])

  • Assay Buffer (e.g., 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol)

  • DMSO for dissolving the inhibitor and substrate

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ALLN in DMSO.

    • Create a series of dilutions of ALLN in Assay Buffer to cover a range of concentrations needed for IC50 determination.

    • Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

    • Prepare a stock solution of the fluorogenic calpain substrate in DMSO.

    • Dilute the purified calpain-1 and calpain-2 enzymes to the desired working concentration in ice-cold Assay Buffer immediately before use.

  • Assay Setup:

    • Add Assay Buffer to each well of the 96-well black microplate to achieve a final volume of 100 µL.

    • Add the serially diluted ALLN or the vehicle control to the appropriate wells.

    • Include a negative control with no calpain enzyme to measure background fluorescence.

    • Add the diluted calpain-1 or calpain-2 enzyme solution to the wells.

  • Pre-incubation:

    • Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.[4] The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~400 nm excitation and ~505 nm emission for AFC).

  • Data Analysis:

    • Determine the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Subtract the background fluorescence from all measurements.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited (vehicle) control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • If the substrate concentration and its Km value for the enzyme are known, the Ki value can be calculated from the IC50 value.[5]

Mandatory Visualizations

Experimental Workflow for Assessing Calpain Inhibitor Specificity

G Experimental Workflow for Calpain Inhibitor Specificity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor (e.g., ALLN) setup_plate Set up 96-well plate with Assay Buffer, inhibitor, and enzymes prep_inhibitor->setup_plate prep_enzymes Prepare working solutions of Calpain-1 and Calpain-2 prep_enzymes->setup_plate prep_substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate pre_incubate Pre-incubate plate (e.g., 30°C for 15 min) setup_plate->pre_incubate pre_incubate->add_substrate read_plate Measure fluorescence kinetically in a plate reader add_substrate->read_plate calc_rate Calculate reaction rates (Vmax) read_plate->calc_rate calc_inhibition Determine % inhibition for each concentration calc_rate->calc_inhibition plot_curve Plot % inhibition vs. [Inhibitor] and fit to determine IC50 calc_inhibition->plot_curve calc_ki Calculate Ki values for Calpain-1 and Calpain-2 plot_curve->calc_ki compare Compare Ki values to determine isoform specificity calc_ki->compare

Caption: Workflow for determining calpain inhibitor specificity.

Distinct Signaling Pathways of Calpain-1 and Calpain-2

The lack of isoform-specific inhibitors can lead to confounding results, as calpain-1 and calpain-2 often have opposing roles in cellular signaling.[6][7] Calpain-1 is generally associated with neuroprotective and synaptic plasticity-promoting pathways, while calpain-2 is often implicated in neurodegenerative and anti-plasticity processes.[6][7]

G Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Signaling cluster_calpain1 Calpain-1 Pathway cluster_calpain2 Calpain-2 Pathway snr Synaptic NMDA Receptor Activation ca1_influx Localized Ca2+ Influx snr->ca1_influx calpain1 Calpain-1 Activation ca1_influx->calpain1 phlpp1 Cleavage of PHLPP1/SCOP calpain1->phlpp1 akt_erk Activation of Akt and ERK Pathways phlpp1->akt_erk survival Neuronal Survival & Synaptic Plasticity (LTP) akt_erk->survival esnr Extrasynaptic NMDA Receptor Activation ca2_dysregulation Global Ca2+ Dysregulation esnr->ca2_dysregulation calpain2 Calpain-2 Activation ca2_dysregulation->calpain2 step_pten Cleavage of STEP/PTEN calpain2->step_pten p38 Activation of p38 & Inhibition of Akt/mTOR step_pten->p38 degeneration Neurodegeneration & Synaptic Depression (LTD) p38->degeneration

References

A Comparative Analysis of the Pharmacokinetic Profiles of Norleual and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the pharmacokinetic profiles of Norleual and its relevant analogs. This compound, an angiotensin IV analog, has garnered attention for its potential therapeutic applications, acting as a potent hepatocyte growth factor (HGF)/c-Met inhibitor.[1][2] Understanding its pharmacokinetic properties, alongside those of its analogs, is crucial for the advancement of preclinical and clinical research.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the this compound analog, Dihexa, following intravenous administration in rats. This data provides key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this class of molecules.

Pharmacokinetic ParameterDihexa (intravenous)This compound
Maximum Concentration (Cmax) Data not specifiedData not available
Time to Maximum Concentration (Tmax) Not applicable (IV administration)Data not available
Area Under the Curve (AUC) Data not specifiedData not available
Half-life (t½) 12.68 daysData not available
Volume of Distribution (Vd) Large (indicating extensive tissue distribution)Data not available
Clearance Data not specifiedData not available

Note: The long half-life of Dihexa suggests significant metabolic stability and retention in the body.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the pharmacokinetic profiles of this compound and its analogs, based on established protocols for similar peptide-based compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for a typical in vivo pharmacokinetic study in a rodent model to determine key parameters such as half-life, volume of distribution, and clearance.

1. Animal Model:

  • Male Sprague-Dawley rats are often utilized for pharmacokinetic studies.

2. Catheterization:

  • For intravenous administration and serial blood sampling, catheters are surgically implanted in the jugular vein and/or carotid artery.

3. Drug Administration:

  • The test compound (e.g., Dihexa) is dissolved in a suitable vehicle (e.g., 75% DMSO) and administered as a single intravenous (IV) bolus or intraperitoneal (IP) injection.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, and 192 hours).

  • Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Brain Tissue Distribution Study

This protocol is designed to assess the ability of the compound to cross the blood-brain barrier.

1. Animal Model and Dosing:

  • Rats are administered the radiolabeled compound (e.g., [3H]dihexa) and a vascular marker (e.g., [14C]inulin) via intravenous infusion.

2. Tissue Collection:

  • At a specified time point post-infusion (e.g., 30 minutes), animals are euthanized, and the brain is rapidly excised.

  • Different brain regions (e.g., cortex, hippocampus) are dissected and weighed. Blood samples are also collected.

3. Sample Processing and Analysis:

  • Tissue and blood samples are solubilized, and the radioactivity is quantified using a scintillation counter to determine the concentrations of the compound and the vascular marker.

  • The ratio of the compound to the vascular marker in the brain tissue is compared to the ratio in the blood to determine the extent of brain penetration.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: c-Met Signaling Pathway

This compound functions by inhibiting the HGF/c-Met signaling pathway. This pathway is crucial for cell growth, migration, and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 MEK MEK RAS->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Migration, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse STAT3->CellResponse This compound This compound This compound->cMet

Figure 1. Simplified c-Met signaling pathway and the inhibitory action of this compound.
General Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study, from animal preparation to data analysis.

PK_Workflow A Animal Model Selection (e.g., Sprague-Dawley Rat) B Surgical Preparation (Catheter Implantation) A->B C Drug Formulation and Administration (IV or IP) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation and Storage (-80°C) D->E G Sample Analysis (Quantification of Drug in Plasma) E->G F Bioanalytical Method Development and Validation (e.g., LC-MS/MS) F->G H Pharmacokinetic Data Analysis (Non-compartmental analysis) G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t½, Vd, CL) H->I

Figure 2. A typical experimental workflow for an in vivo pharmacokinetic study.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Norleual

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Norleual was not found in publicly available resources. The following information is based on general laboratory safety principles and data for structurally related compounds. This guidance is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. It is imperative to obtain and thoroughly review the specific SDS for this compound from your supplier before any handling, storage, or disposal of this compound.

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure when handling this compound, the following personal protective equipment is essential:

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing.
Skin Protection A standard laboratory coat must be worn. For procedures with a higher risk of exposure, chemically resistant aprms or coveralls are recommended.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Ensure gloves are inspected before use and changed frequently, especially after direct contact.
Respiratory Protection When handling the solid form of this compound, which may generate dust, or when working with solutions that could produce aerosols, a NIOSH-approved particulate respirator (e.g., N95) is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • All work with solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust and aerosols.

  • Use appropriate, designated tools for weighing and transferring the compound.

  • Always wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregate from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a qualified professional.

  • Containerization:

    • Solid waste (e.g., excess this compound powder, contaminated weigh boats) should be collected in a clearly labeled, sealed container.

    • Liquid waste (e.g., unused solutions, rinsates) should be collected in a compatible, leak-proof, and clearly labeled container.

  • Disposal: All this compound waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in general laboratory trash.

Experimental Workflow

The following diagram provides a logical workflow for the safe handling of chemical compounds like this compound within a laboratory setting.

G cluster_0 Preparation cluster_1 Execution cluster_2 Post-Experiment A Review SDS B Assemble PPE A->B C Prepare Fume Hood B->C D Weigh this compound C->D Begin Work E Perform Experiment D->E F Decontaminate Work Area E->F Conclude Experiment G Segregate & Label Waste F->G H Doff PPE G->H EHS Waste Pickup EHS Waste Pickup G->EHS Waste Pickup I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.